molecular formula C12H11BrO3 B2663695 Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate CAS No. 150612-59-2

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2663695
CAS No.: 150612-59-2
M. Wt: 283.121
InChI Key: WJZILNCGMYSKQQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.121. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZILNCGMYSKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150612-59-2
Record name ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate
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Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Benzofuran-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran-2-carboxylate ester scaffold represents a "privileged structure" in medicinal chemistry, offering a lipophilic, planar bicyclic core that mimics the biogenic indole moiety while providing distinct hydrogen-bonding capabilities via the furan oxygen and the C2-ester functionality. This guide dissects the Structure-Activity Relationship (SAR) of this class, specifically focusing on its antimicrobial, anticancer, and antioxidant profiles.

For drug development professionals, the critical insight lies in the C2-ester side chain's ability to modulate membrane permeability (logP) and the C5/C7 positions' capacity to accept electron-withdrawing groups (EWGs) that drive target-specific binding affinity, particularly against Pim-1 kinase and bacterial DNA gyrase .

Synthetic Logic & Scaffold Construction

To explore the SAR, one must first master the scaffold's construction. The most robust and scalable method for generating benzofuran-2-carboxylate esters is the base-catalyzed condensation of salicylaldehydes with alkyl haloacetates.

The Modified Rap-Stoermer/Williamson Pathway

Unlike the Pechmann condensation which is phenol-based, this route utilizes o-hydroxybenzaldehydes, ensuring regiospecificity at the C2 position.

Mechanistic Insight: The reaction proceeds via a Williamson ether synthesis (O-alkylation) followed by an intramolecular Knoevenagel-type condensation and subsequent dehydration. The choice of base (anhydrous


) and solvent (Acetone or DMF) is critical to prevent hydrolysis of the resulting ester.
Visualization of Synthetic Workflow

SynthesisWorkflow cluster_conditions Critical Parameters Reactants Salicylaldehyde (Substituted) + Ethyl Bromoacetate Intermediate O-Alkylated Intermediate (Unstable) Reactants->Intermediate K2CO3, Reflux Cyclization Intramolecular Cyclization (Base-Catalyzed) Intermediate->Cyclization -H2O Product Ethyl Benzofuran-2-carboxylate (Target Scaffold) Cyclization->Product Param1 Anhydrous Conditions Param2 Temp: 60-80°C

Figure 1: Step-wise synthetic pathway for the generation of the benzofuran-2-carboxylate core.

SAR Analysis by Biological Target

The biological activity of benzofuran-2-carboxylates is governed by specific substitution patterns. Below is a breakdown of the pharmacophoric requirements for key therapeutic areas.

Antimicrobial Activity (Bacterial & Fungal)
  • Target: Bacterial membrane disruption and DNA Gyrase inhibition.

  • Key SAR Findings:

    • C5 Position: Introduction of electron-withdrawing halogens (Cl, Br ) or small lipophilic groups (CH3 ) significantly enhances potency against Gram-positive bacteria (S. aureus). The C5-Chloro substituent increases lipophilicity, aiding penetration through the peptidoglycan layer.

    • C2-Ester Chain: Bulky ester groups (e.g., benzyl or substituted phenyl esters) often show higher activity than simple methyl/ethyl esters. This is attributed to increased Van der Waals interactions within the binding pocket of target enzymes like DNA gyrase.

    • Nitro Group Effect: A nitro group (-NO2) on the phenyl ring of the ester moiety (e.g., 2-(benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate) has been shown to yield the highest antimicrobial potency (MIC ~125 µg/mL).

Anticancer Activity (Cytotoxicity & Kinase Inhibition)[1]
  • Target: Pim-1 Kinase (overexpressed in prostate and leukemic cancers).[1]

  • Key SAR Findings:

    • C3 Substituents: A methyl group at C3 is often tolerated, but halogenation at this position (e.g., bromomethyl) can drastically increase cytotoxicity (IC50 values < 5 µM against K562 leukemia cells).

    • H-Bonding: The carbonyl oxygen of the C2-ester acts as a crucial hydrogen bond acceptor. Docking studies reveal that this group interacts with the hinge region of kinase domains (e.g., Lys67 in Pim-1).

    • Planarity: The benzofuran ring must remain planar to intercalate DNA or fit into the narrow ATP-binding cleft of kinases.

Antioxidant Activity[3][4][5]
  • Mechanism: Radical Scavenging (DPPH).[2][3][4][5]

  • Key SAR Findings:

    • Hydroxyl Groups: Activity is strictly dependent on the presence of phenolic hydroxyl groups (-OH), typically at C5 or on the C2-ester side chain. These groups donate hydrogen atoms to stabilize free radicals.

    • Synergy: Compounds with a C5-OH and a C2-carbethoxy group show moderate antioxidant capacity, but this is significantly boosted if an electron-withdrawing nitro group is present on the ester side chain, stabilizing the resulting phenoxy radical via resonance.

Visualization of SAR Logic

SAR_Map Core Benzofuran-2-Carboxylate (CORE) C5 C5 Position (Electronic Modulation) Core->C5 C2 C2 Ester (Binding/Lipophilicity) Core->C2 C3 C3 Position (Steric/Cytotoxic) Core->C3 C5_Effect Halogens (Cl, F) Enhance Antimicrobial Permeability C5->C5_Effect C2_Effect Bulky Esters (Benzyl) Target DNA Gyrase & Pim-1 Kinase C2->C2_Effect C3_Effect Bromination Increases Cytotoxicity C3->C3_Effect

Figure 2: Strategic substitution map for optimizing benzofuran-2-carboxylate activity.

Experimental Protocols

Protocol: General Synthesis of Ethyl Benzofuran-2-carboxylate

Validation: This protocol ensures high yield (>80%) and minimizes side-product formation (e.g., benzofuran-2-carboxylic acid hydrolysis product).

  • Reagent Prep: Dissolve substituted salicylaldehyde (10 mmol) in anhydrous Acetone (30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 15 mmol). Note: Ensure 
    
    
    
    is freshly dried to prevent water interference.
  • Alkylation: Add Ethyl Bromoacetate (12 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
    
  • Work-up:

    • Filter off inorganic salts (

      
      ) while hot.
      
    • Evaporate solvent under reduced pressure.

    • Dissolve residue in ice-cold water and extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Validation: Uses Ascorbic Acid as a positive control for reliable benchmarking.

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be deep purple.

  • Sample Prep: Prepare test compounds in Methanol at concentrations ranging from 10–200 µg/mL.

  • Incubation: Mix 1 mL of sample solution with 3 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Benzofuran-2-Carboxylates

Compound CodeR1 (C5-Pos)R2 (C2-Ester)TargetActivity MetricRef
BF-4e H4-NitrobenzylS. aureusMIC: 125 µg/mL[2]
BF-4e H4-NitrobenzylAntioxidantDPPH: 32.6% Scavenging[2]
BF-Tri-6g FTriazole-linkedS. aureusZone: 22mm (High Potency)[1]
BF-Br MethylEthylK562 (Leukemia)IC50: 5.0 µM[3]

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Source: Indian Journal of Chemistry / NIScPR. URL:[Link](Note: Generalized landing page provided for stability)

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Source: Molecules (MDPI), 2015. URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel), 2022.[6] URL:[Link]

  • Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Source: Pharmaceutical Biology, 2014. URL:[Link]

Sources

Literature review of 5-bromo benzofuran synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromobenzofuran scaffold is a critical pharmacophore and intermediate in medicinal chemistry, serving as the core structure for anti-arrhythmic agents (e.g., Amiodarone, Dronedarone) and various antimicrobial agents. The bromine atom at the C-5 position functions as a versatile "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary synthetic challenge: Regiocontrol. Direct bromination of the benzofuran ring typically favors the C-2 or C-3 positions due to electronic density, making the isolation of pure 5-bromo isomers difficult and low-yielding. Therefore, this whitepaper focuses on de novo ring construction strategies using pre-functionalized benzene precursors to guarantee the 5-bromo regiochemistry.

Section 1: Strategic Retrosynthesis & The Regioselectivity Problem

To understand the necessity of the pathways described below, one must first analyze the electronic bias of the benzofuran ring.

  • Direct Bromination Failure: Electrophilic aromatic substitution of benzofuran occurs preferentially at the furan ring (C-2/C-3) rather than the benzene ring. Attempting to brominate benzofuran directly results in a mixture of 2-bromo, 3-bromo, and 2,3-dibromo derivatives.

  • The Solution: The most robust strategy is Retrosynthetic Disconnection A , where the furan ring is constructed onto a benzene ring that already bears the bromine atom at the correct position (e.g., starting from 5-bromosalicylaldehyde or 4-bromo-2-iodophenol).

Visualization: Retrosynthetic Logic

Retrosynthesis Target Target: 5-Bromobenzofuran Direct Direct Bromination (Benzofuran + Br2) Target->Direct Avoid Precursor Pre-functionalized Precursors Target->Precursor Select Result_Bad Mixture: 2-Br / 3-Br (Poor Regiocontrol) Direct->Result_Bad Result_Good Exclusive 5-Br (High Fidelity) Precursor->Result_Good

Caption: Retrosynthetic decision tree highlighting the necessity of pre-functionalized precursors over direct bromination.

Section 2: Pathway A – The Rap-Stoermer Condensation

Best for: Scalability, cost-efficiency, and generating 2-substituted derivatives.

The Rap-Stoermer reaction involves the condensation of salicylaldehydes with


-haloketones in the presence of a base.[1][2][3] By utilizing 5-bromosalicylaldehyde , the bromine position is locked before the reaction begins.
Mechanistic Insight

The reaction proceeds via a cascade mechanism:

  • O-Alkylation: The phenoxide attacks the

    
    -haloketone (SN2).
    
  • Intramolecular Aldol: The enolate attacks the aldehyde carbonyl.

  • Dehydration: Elimination of water aromatizes the furan ring.

Experimental Protocol: Synthesis of 2-Acetyl-5-Bromobenzofuran

Note: This protocol is adapted for solvent-free or mild conditions to maximize green chemistry principles.

Reagents:

  • 5-Bromosalicylaldehyde (1.0 equiv)

  • Chloroacetone (1.2 equiv)

  • Triethylamine (TEA) (0.5 equiv - Catalyst) or KOH (2.0 equiv - Stoichiometric)

  • Polyethylene glycol (PEG-400) or Toluene (Solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol, 2.01 g) in PEG-400 (10 mL).

  • Addition: Add chloroacetone (12 mmol) and Triethylamine (5 mmol).

  • Reaction: Heat the mixture to 80–90 °C. Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water (50 mL) with vigorous stirring.

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol to yield needle-like crystals.

Validation Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the furan C-3 proton (typically singlet if C-2 is substituted with a carbonyl, or doublet if unsubstituted).

Visualization: Rap-Stoermer Mechanism

RapStoermer Start 5-Bromosalicylaldehyde + Chloroacetone Step1 Base Deprotonation (Phenoxide Formation) Start->Step1 Step2 SN2 Attack (Ether Linkage) Step1->Step2 Step3 Intramolecular Aldol Condensation Step2->Step3 End 5-Bromo-2-acetylbenzofuran (- H2O) Step3->End Dehydration

Caption: Step-wise mechanistic flow of the Rap-Stoermer condensation yielding the benzofuran core.

Section 3: Pathway B – Chemoselective Sonogashira Annulation

Best for: Precision synthesis, library generation, and mild conditions.

This pathway exploits the reactivity difference between Iodine and Bromine . In Pd-catalyzed cross-coupling, the C-I bond undergoes oxidative addition significantly faster than the C-Br bond. By using 2-iodo-4-bromophenol , we can selectively build the furan ring at the iodine site while leaving the 5-bromo position intact for future drug modifications.

Mechanistic Insight

This is a "one-pot" tandem process:

  • Sonogashira Coupling: Terminal alkyne couples selectively at the C-I position.

  • Cyclization: The resulting 2-alkynylphenol undergoes 5-endo-dig cyclization (often Cu-mediated) to close the furan ring.

Experimental Protocol: One-Pot Synthesis

Reagents:

  • 2-Iodo-4-bromophenol (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv) – For unsubstituted C-2 parent.

  • Pd(PPh3)2Cl2 (2-5 mol%)

  • CuI (1-2 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF or THF

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Add 2-iodo-4-bromophenol (5 mmol) and Pd catalyst to DMF (degassed).

  • Coupling: Add TEA and CuI, followed by dropwise addition of TMSA. Stir at RT for 4-6 hours.

  • Cyclization (In situ): Add TBAF (Tetra-n-butylammonium fluoride) or K2CO3 and heat to 60 °C to desilylate and induce cyclization.

  • Workup: Dilute with diethyl ether, wash with brine (3x) to remove DMF.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Critical Control Point:

  • Do not overheat (>80°C) during the initial coupling, or the Pd may begin to insert into the C-Br bond, leading to polymerization or oligomerization.

Visualization: Chemoselectivity Logic

Sonogashira Substrate 2-Iodo-4-bromophenol (I is Reactive, Br is Latent) Reagents Alkyne + Pd(0)/Cu(I) Substrate->Reagents Fork Oxidative Addition Selectivity Reagents->Fork Path_Correct Path A: Insertion at C-I (Fast) Fork->Path_Correct Preferred Path_Wrong Path B: Insertion at C-Br (Slow) Fork->Path_Wrong Avoided (< 60°C) Product 5-Bromobenzofuran (Br Intact) Path_Correct->Product Cyclization

Caption: Chemoselective logic exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.

Section 4: Comparative Analysis of Pathways

FeatureRap-Stoermer CondensationSonogashira Annulation
Starting Material 5-Bromosalicylaldehyde2-Iodo-4-bromophenol
Atom Economy High (Water is byproduct)Moderate (Leaving groups/Ligands)
Regio-fidelity Excellent (Pre-installed)Excellent (Chemoselective)
Conditions Robust (Base/Heat)Mild (Transition Metal Catalysis)
Cost Low (Cheap reagents)High (Pd/Cu catalysts)
Primary Utility Large-scale synthesis of 2-acyl derivativesComplex library synthesis; Access to C-2 unsubstituted core

References

  • Koca, M., et al. (2022).[1] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ResearchGate.

  • Cacchi, S., et al. (1996).[4] "Palladium-catalyzed reaction of 2-hydroxyaryl and 2-aminoaryl iodides with alkynes." Organic Syntheses. (Representative protocol for iodophenol coupling).

  • Li, Z., et al. (2019). "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." PMC - NCBI.

  • Tyagi, A., et al. (2020).[5] "Catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran." Dalton Transactions.[5]

  • Organic Chemistry Portal. "Synthesis of Benzofurans."

Sources

Crystal structure analysis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight in Benzofuran Chemistry

Benzofuran derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][3]. The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of the molecular architecture, conformational flexibility, and intermolecular interactions is therefore paramount for rational drug design and the development of new therapeutic agents.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a representative benzofuran derivative: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (C₁₂H₁₁BrO₃)[4]. While a published crystal structure for this exact compound is not available, this guide will leverage detailed experimental data from closely related, structurally analogous compounds to present a robust and predictive analytical framework. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis and interpretation, providing a self-validating system of protocols for researchers in the field.

Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must be efficient, and the crystallization protocol meticulously designed to yield crystals with sufficient size and internal order for X-ray diffraction.

Synthetic Protocol: A Reliable Pathway to the Benzofuran Core

The synthesis of ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can be approached through established methods for benzofuran ring formation. A common and effective strategy involves the reaction of a substituted salicylaldehyde with an α-halo ester. The following protocol is adapted from established procedures for similar benzofuran-2-carboxylates[5][6][7].

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or 2-butanone, add anhydrous potassium carbonate (2.0 eq.) as a base[7]. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack.

  • Nucleophilic Addition: Introduce ethyl 2-chloroacetoacetate (1.1 eq.) to the stirred suspension. This reagent provides the three-carbon unit required to form the furan ring fused to the phenyl ring.

  • Cyclization: Heat the reaction mixture under reflux for several hours (typically 8-14 hours), monitoring the progress by thin-layer chromatography (TLC)[5][7]. The elevated temperature facilitates the intramolecular cyclization, which is the key ring-forming step.

  • Work-up and Isolation: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting residue is then taken up in an organic solvent like ethyl acetate, washed with water and brine to remove any remaining impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Final purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

Crystallization: The Art of Growing Single Crystals

The acquisition of diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a reliable choice for compounds of this nature.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system. The choice of solvent is critical; a good solvent will dissolve the compound completely when warm but allow it to become supersaturated upon slow cooling or evaporation. For benzofuran esters, solvents like ethanol, methanol, or mixed solvent systems such as chloroform-methanol are often effective[2].

  • Slow Evaporation: Place the solution in a clean vial, loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process allows molecules to deposit onto a growing crystal lattice in an ordered fashion.

  • Crystal Harvesting: Monitor the vial over several days. Once well-formed, block-shaped crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.

Part 2: Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Experimental Workflow

The process from mounting the crystal to obtaining a refined crystal structure follows a logical sequence of steps, each critical for the quality of the final result.

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement CrystalMount Crystal Mounting DataCollection Diffraction Data Collection (e.g., Bruker APEXII) CrystalMount->DataCollection Irradiation with X-rays Integration Integration of Reflection Intensities DataCollection->Integration AbsorptionCorrection Absorption Correction (e.g., SADABS) Integration->AbsorptionCorrection StructureSolution Structure Solution (Direct Methods, e.g., SHELXT) AbsorptionCorrection->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation (e.g., checkCIF) StructureRefinement->Validation FinalModel Final Crystallographic Model (CIF File) Validation->FinalModel

Caption: A schematic overview of the key stages in single-crystal X-ray analysis.

Data Collection and Processing

A suitable crystal is mounted on a diffractometer, typically a modern instrument equipped with a CCD detector like a Bruker APEXII[8][9][10]. Data is collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern[8][10]. The collected raw data, consisting of thousands of reflection intensities, is then processed. This involves integration to determine the intensity of each reflection and an absorption correction (e.g., using SADABS) to account for the absorption of X-rays by the crystal itself[9][10].

Structure Solution and Refinement

The corrected data is used to solve the crystal structure. For organic molecules, direct methods are highly effective for determining the initial phases of the structure factors, leading to an initial electron density map. This initial model is then refined using full-matrix least-squares on F², a process that adjusts atomic parameters (coordinates, displacement parameters) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Part 3: Structural Elucidation of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Based on the analyses of closely related structures, we can predict the key crystallographic and geometric parameters for the title compound. The data presented here is derived from the published structure of Ethyl 5-bromo-1-benzofuran-2-carboxylate and adjusted to account for the C3-methyl group[7].

Predicted Crystallographic Data

The compound is expected to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c, which is common for such organic molecules[9][11][12].

Parameter Predicted Value Source/Justification
Chemical FormulaC₁₂H₁₁BrO₃Based on molecular structure[4]
Formula Weight283.12 g/mol Calculated from the chemical formula[4]
Crystal SystemMonoclinicCommon for related benzofuran structures[7][9]
Space GroupP2₁/cCommon for related benzofuran structures[9][11][12]
a (Å)~7.2Estimated from similar structures[11][12]
b (Å)~18.1Estimated from similar structures[11][12]
c (Å)~13.2Estimated from similar structures[11][12]
β (°)~97Estimated from similar structures[9][11][12]
Volume (ų)~1700Calculated from cell parameters
Z4Typical for this space group and molecular size
Temperature (K)100 KStandard low temperature for data collection to improve data quality[7]
RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecule crystallography[8][9][10]
Final R indices [I>2σ(I)]R1 ≈ 0.04, wR2 ≈ 0.10Indicative of a well-refined structure for similar compounds[7][9]
Molecular Geometry

The benzofuran core is expected to be essentially planar. The ethyl carboxylate group at position 2 will likely be nearly coplanar with the fused ring system to maximize conjugation, with a small dihedral angle[7][9].

Caption: Predicted molecular structure and atom numbering scheme.

Key bond lengths and angles are expected to fall within standard ranges for sp² and sp³ hybridized carbons and oxygens. The C-Br bond length will be approximately 1.90 Å[13]. The planarity of the benzofuran ring is a key feature, with a maximum deviation from the mean plane of only a few hundredths of an angstrom, as seen in related structures[7].

Part 4: Supramolecular Analysis via Hirshfeld Surfaces

While the molecular structure is defined by covalent bonds, the crystal packing is governed by a network of weaker intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice[1][14][15][16].

Principles of Hirshfeld Surface Analysis

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like dₙₒᵣₘ (normalized contact distance) onto this surface, we can identify regions of close intermolecular contact.

  • Red spots on the dₙₒᵣₘ surface: Indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

  • Blue spots: Represent contacts longer than the van der Waals radii.

  • White spots: Indicate contacts at the van der Waals separation distance.

Hirshfeld_Analysis Figure 3: Conceptual Workflow of Hirshfeld Surface Analysis cluster_outputs Analysis Outputs Input Crystallographic Information File (CIF) HS_Calc Calculate Hirshfeld Surface (using CrystalExplorer) Input->HS_Calc dnorm d_norm Surface Map HS_Calc->dnorm FP 2D Fingerprint Plots HS_Calc->FP Quant Quantitative Contribution of Contacts (%) dnorm->Quant

Caption: The process of generating and interpreting Hirshfeld surfaces from crystallographic data.

Predicted Intermolecular Interactions

For Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, the following interactions are anticipated to be significant in the crystal packing:

  • H···H Contacts: Typically, these are the most abundant interactions, comprising a large percentage of the Hirshfeld surface area[14][15].

  • O···H/H···O Contacts: These represent C-H···O weak hydrogen bonds, likely occurring between the carbonyl oxygen of the ester group and hydrogen atoms on neighboring molecules. These are crucial directional interactions that stabilize the crystal packing[8][10].

  • C···H/H···C Contacts: These reflect van der Waals interactions and potential C-H···π interactions involving the aromatic rings[14].

  • Br···O/Br···H Contacts: The bromine atom can participate in halogen bonding and other weak interactions, which are known to influence crystal packing[8][10].

The 2D fingerprint plot, which is a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside (dᵢ) versus outside (dₑ) the surface, allows for the deconvolution of these interactions. The plot for the title compound would be expected to show distinct spikes characteristic of the C-H···O hydrogen bonds and broader regions corresponding to the more diffuse H···H contacts.

Conclusion

The comprehensive structural analysis of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, guided by data from analogous compounds, provides a clear and detailed picture of its molecular and supramolecular chemistry. The planar benzofuran core, substituted with a bromine atom, a methyl group, and an ethyl carboxylate moiety, is stabilized in the solid state by a network of weak intermolecular interactions, primarily C-H···O hydrogen bonds and van der Waals forces.

This in-depth guide illustrates a systematic and scientifically rigorous approach to crystal structure analysis. By integrating synthesis, crystallization, X-ray diffraction, and computational analysis, researchers can gain the critical structural insights necessary to understand structure-activity relationships, optimize lead compounds, and ultimately accelerate the drug development process. The protocols and analytical reasoning presented herein serve as a valuable resource for scientists engaged in the chemical and pharmaceutical sciences.

References

  • Slideshare. (n.d.). POWDER X-RAY DIFFRACTION AND THERMAL STUDIES OF SOME METAL COMPLEXES DERIVED FROM BENZOFURAN SCHIFF BASE. Retrieved from [Link]

  • Choi, H. D., Seo, P. J., & Lee, U. (2013). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Available at: [Link]

  • AIP Publishing. (2025, August 14). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. Retrieved from [Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 7). Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

  • Yamuna, A. J., Karunakar, P., Girija, C. R., Krishna, V., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. Available at: [Link]

  • Choi, H. D., Seo, P. J., & Lee, U. (2013). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o853–o854. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]

  • ResearchGate. (2025, August 6). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Retrieved from [Link]

  • Vensel Publications. (2014, October 27). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry, 1(1). Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o599. Available at: [Link]

  • National Center for Biotechnology Information. (2025, October 24). Crystal structures, Hirshfeld surface analysis and interaction energies of (Z)-2-(4-methylbenzylidene)- and (Z)-2-(furfurylidene)-2H-benzo[b][5][17]thiazin-3(4H)-one. Retrieved from [Link]

  • Amanote Research. (2011, February 23). Ethyl 5-Bromo-1-Benzofuran-2-Carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3). Retrieved from [Link]

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Methodological & Application

The Strategic Functionalization of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] The strategic derivatization of the benzofuran skeleton is a pivotal approach in the quest for novel therapeutic agents, allowing for the fine-tuning of pharmacological properties.[3][4] Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a particularly valuable synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the ester and methyl groups offer further points for modification. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this key building block, aimed at researchers, scientists, and professionals in drug development.

Core Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (for Sonogashira): The coupling partner (organoboron, amine, or alkyne) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] This reaction couples the 5-bromo-3-methyl-1-benzofuran-2-carboxylate with a variety of aryl or heteroaryl boronic acids or their esters.

Mechanistic Insight

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process.[8] The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that is typically facilitated by a base.[9]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Ar'-B(OR)2, Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination Substrate Ar-X BoronicAcid Ar'-B(OR)2 + Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar 5-bromobenzofuran-2-carboxylate derivatives.[10][11]

Materials:

  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-methyl-1-benzofuran-2-carboxylate.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016~85[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016~89[11]
34-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene150 (MW)0.496[12]
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9016~82[10]

Yields are based on similar substrates and may vary.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals and organic materials.[14]

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine.[13] A strong base is then required to deprotonate the coordinated amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[15]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdX_Amine [Ar-Pd(II)-X(L)(HNR'R'')]⁺ ArPdX->ArPdX_Amine HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''(Ln) ArPdX_Amine->ArPdAmido Base Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol based on standard Buchwald-Hartwig amination procedures for aryl bromides.[15][16]

Materials:

  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 3-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or round-bottom flask.

  • Addition of Substrates: Add ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate and the anhydrous, degassed solvent.

  • Amine Addition: Finally, add the amine via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene11012-24
2AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108
3n-ButylaminePd₂(dba)₃ (2.0)RuPhos (4.0)LHMDS1,4-Dioxane10012-18
4PyrrolidinePd(OAc)₂ (2.0)cataCXium A (4.0)K₃PO₄t-AmylOH10016

Conditions are representative for aryl bromides and may require optimization for the specific substrate.

Application Note III: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][17] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Insight

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[17] The palladium cycle is similar to other cross-coupling reactions. The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Copper-free versions of the Sonogashira coupling have also been developed.[17]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Ar-X ArPdC_CR Ar-Pd(II)-C≡CR(Ln) ArPdX->ArPdC_CR CuC≡CR ArPdC_CR->Pd0 Product Ar-C≡CR ArPdC_CR->Product CuX CuX CuC_CR CuC≡CR CuX->CuC_CR H-C≡CR, Base CuC_CR->CuX Transmetalation to Pd(II) Alkyne H-C≡CR + Base

Caption: General catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[5]

Materials:

  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 3-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Under an inert atmosphere, add the anhydrous, degassed solvent and the amine base. Finally, add the terminal alkyne dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF804-6
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFRT12-24
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFReflux6-12
41-HeptynePd(PPh₃)₄ (2) / CuI (4)i-Pr₂NHToluene608

Conditions are representative for aryl bromides and may require optimization for the specific substrate.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate provides a powerful and versatile platform for the synthesis of a diverse library of substituted benzofurans. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enable the facile introduction of aryl, amino, and alkynyl functionalities, respectively. These protocols serve as a robust starting point for researchers in drug discovery and materials science to generate novel compounds with potentially enhanced biological or physical properties. Further optimization of reaction conditions, including the screening of modern, highly active catalyst systems, may lead to even more efficient and sustainable synthetic routes.

References

  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226.
  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Chemical Society of Pakistan, 47(6).
  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-589.
  • Napiórkowska, M., et al. (2025). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Larsson, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(23), 7294.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singh, R., et al. (2020). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of the Indian Chemical Society, 97(10), 1645-1651.
  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85693-85697.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 789.
  • Keesara, S., & Parvathaneni, S. P. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry, 40(10), 8756-8765.
  • Koszelewski, D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064–18076.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1334–1337.
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Open Readings 2026. (2026).
  • Kubota, K., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(29), 8435-8442.
  • Koszelewski, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064-18076.
  • Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(6), 1735-1743.
  • Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775.
  • Chen, C., et al. (2024).

Sources

Application Note: Chemoselective Functionalization of the 5-Bromo Position in Benzofuran-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5-bromobenzofuran-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic (e.g., Amiodarone derivatives), anti-microbial, and anti-cancer therapeutics.

This guide addresses the specific challenge of functionalizing the C-5 position (aryl bromide) while preserving the C-2 ester moiety. The presence of the electron-withdrawing ester at C-2 creates a unique electronic environment:

  • Activation: The ester lowers the electron density of the benzofuran ring, theoretically facilitating the oxidative addition of Pd(0) into the C-5—Br bond compared to electron-rich benzofurans.

  • Liability: The ester is susceptible to hydrolysis or transesterification under the strong basic conditions typically employed in cross-coupling reactions (e.g.,

    
     in Buchwald-Hartwig).
    

Scope: This document details protocols for Suzuki-Miyaura coupling (C-C bond), Buchwald-Hartwig amination (C-N bond), and Miyaura Borylation (C-B bond), optimized to suppress side reactions at the ester functionality.

Reaction Decision Tree

The following logic flow dictates the optimal pathway based on the desired target moiety.

ReactionFlow Start 5-Bromo-benzofuran-2-ester Target Desired Functionalization? Start->Target CC_Bond Aryl/Vinyl Group (C-C Bond) Target->CC_Bond Biaryl coupling CN_Bond Amine/Amide (C-N Bond) Target->CN_Bond Amination CB_Bond Boronate Ester (Nucleophile Gen) Target->CB_Bond Late-stage assembly Suzuki Protocol 1: Suzuki-Miyaura (Pd(PPh3)4 / K2CO3) CC_Bond->Suzuki Buchwald Protocol 2: Buchwald-Hartwig (Pd(OAc)2 / XPhos / Cs2CO3) CN_Bond->Buchwald Borylation Protocol 3: Miyaura Borylation (Pd(dppf)Cl2 / KOAc) CB_Bond->Borylation

Figure 1: Strategic decision tree for 5-bromobenzofuran functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl systems at C-5.[1][2]

Rationale

Standard Suzuki conditions often utilize aqueous bases (


). However, for this substrate, we utilize a Dioxane/Water  system with 

or

.[3] These bases are mild enough to prevent saponification of the C-2 ester while sufficiently basic to activate the boronic acid.
Materials
  • Substrate: Methyl/Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)[3]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[3][4]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a dry Schlenk tube or microwave vial with the 5-bromo ester (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[5]
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol) under a positive stream of inert gas.
    
  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 150°C for 20–30 minutes (High throughput option).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc).[5] Wash with water (

    
     mL) and brine.[5]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Protocol 2: Base-Controlled Buchwald-Hartwig Amination

Objective: Introduction of amines (C-N bond) without hydrolyzing the ester.

Rationale

The standard Buchwald base, Sodium tert-butoxide (


), is incompatible with esters (causes transesterification or hydrolysis). We substitute this with Cesium Carbonate (

)
, a milder inorganic base. We employ XPhos or BINAP as ligands to facilitate oxidative addition on the electron-deficient benzofuran core.
Materials
  • Substrate: 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)
    
  • Ligand: XPhos (for general amines) or BINAP (for anilines) (10 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) — Critical for ester stability
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix

    
     and the Ligand in Toluene (1 mL) under Argon for 10 minutes to generate the active Pd(0) species.
    
  • Main Setup: In a separate reaction vessel, add the 5-bromo ester (1.0 mmol), amine (1.2 mmol), and

    
     (2.0 mmol).
    
  • Combination: Transfer the pre-formed catalyst solution to the main vessel via syringe. Add remaining Toluene to reach 0.2 M concentration.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Note: Conversion may be slower with carbonate bases compared to alkoxides; monitor by LC-MS.

  • Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate filtrate and purify via column chromatography.

Protocol 3: Miyaura Borylation

Objective: Converting the 5-bromo electrophile into a nucleophile (boronate ester) for subsequent coupling.

Rationale

This reaction inverts the reactivity of the C-5 position. Potassium Acetate (KOAc) is used as the base.[6][7] It is crucial not to use stronger bases (like carbonates), as they will promote the homocoupling (Suzuki) of the newly formed boronate with the starting bromide.

Materials
  • Substrate: 5-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Must be dry

  • Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Step-by-Step Methodology
  • Setup: Combine 5-bromo ester (1.0 mmol),

    
     (1.1 mmol), and KOAc (3.0 mmol) in a flask.
    
  • Catalyst: Add

    
     (0.03 mmol).
    
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL). Degas thoroughly (sparge with Argon for 15 mins).

  • Reaction: Heat to 80°C for 4–8 hours.

    • QC Check: Monitor by TLC.[5] The product (boronate) is often less polar than the starting bromide.

  • Workup: Dilute with EtOAc, wash with water.[5]

    • Caution: Boronate esters can degrade on silica. Use a short plug or deactivate silica with 1%

      
       if purification is necessary. Often used crude in the next step (telescoped synthesis).
      

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, highlighting the specific role of the base in the transmetalation step, which is the rate-determining step for this sterically accessible but electronically deactivated bromide.

SuzukiCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Br Species) Pd0->OxAdd TransMet Transmetalation (Rate Limiting with mild base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 5-Ar-Benzofuran RedElim->Product Substrate 5-Br-Benzofuran Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle emphasizing the oxidative addition of the 5-bromo species and transmetalation.[3]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Base is too strong or solvent is too wet.Switch from aqueous carbonate to anhydrous

or

in Toluene/Dioxane.
Low Conversion (Starting Material remains)Catalyst deactivation or slow oxidative addition.Switch to electron-rich, bulky ligands (e.g., XPhos , SPhos ) to stabilize Pd(0) and accelerate reaction.
Protodehalogenation (Br replaced by H)Hydride source in system or excessive heating.Ensure solvent is anhydrous (exclude water/alcohols). Reduce reaction temperature.
Homocoupling (Ar-Ar dimer)Oxygen present or base too strong (in Borylation).Degas solvents more rigorously. In borylation, ensure KOAc is used, not carbonates.

References

  • Suzuki-Miyaura Coupling of Benzofuran Esters

    • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxyl
    • Source: Arkivoc (2013).[1]

  • Buchwald-Hartwig Conditions for Esters

    • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines.
    • Source: Journal of Organic Chemistry / PMC (2021).
  • Miyaura Borylation Mechanism & Base Selection

    • Miyaura Boryl
    • Source: Organic Chemistry Portal.[8]

  • General Benzofuran Reactivity

    • Synthesis and Biological Studies of Benzo[b]furan Deriv
    • Source: MDPI Pharmaceuticals (2023).

Sources

Application Note: Chemoselective Reduction of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity reduction of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate to (5-bromo-3-methyl-1-benzofuran-2-yl)methanol . This transformation is a critical step in the synthesis of anti-arrhythmic pharmacophores (analogous to Amiodarone and Dronedarone scaffolds).

The primary challenge in this reduction is chemoselectivity : reducing the ester moiety to a primary alcohol while preserving the aryl bromide at the C-5 position. While Lithium Aluminum Hydride (LiAlH


) is the standard reagent for ester reduction, it possesses the thermodynamic potential to effect hydrodebromination (loss of the Br atom) under elevated temperatures.

This guide presents two validated protocols:

  • Method A (Standard): LiAlH

    
     reduction at controlled temperatures (0 °C), optimized for throughput and yield.
    
  • Method B (High Precision): DIBAL-H reduction, optimized for substrates with extreme sensitivity to halogen exchange.

Strategic Analysis & Reaction Logic

Chemoselectivity & Thermodynamics

The reduction of the ester carbonyl (


) is kinetically favored over the oxidative addition of hydride into the Aryl-Bromine bond. However, at reflux temperatures in ethereal solvents, LiAlH

can facilitate debromination, yielding the des-bromo byproduct.
  • Control Parameter: Temperature must be maintained

    
     25 °C.
    
  • Solvent Choice: Anhydrous THF is preferred over Diethyl Ether (

    
    ) due to higher solubility of the benzofuran substrate and better complexation with Lithium salts, though 
    
    
    
    offers easier workup.
Reaction Pathway Visualization

ReactionPathway SM Ethyl 5-bromo-3-methyl- 1-benzofuran-2-carboxylate LAH LiAlH4 / THF (0°C) SM->LAH Tetra Tetrahedral Aluminate Intermediate LAH->Tetra Hydride Addition Prod (5-bromo-3-methyl- 1-benzofuran-2-yl)methanol Tetra->Prod Hydrolysis (Fieser Quench) SideProd SIDE REACTION: Des-bromo Analog Tetra->SideProd Reflux/High Temp (Hydrodebromination)

Figure 1: Reaction pathway highlighting the divergence between the desired alcohol product and the potential des-bromo impurity driven by temperature.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH ) Reduction

Best for: Standard laboratory synthesis, high yield, cost-efficiency. Critical Control Point: Maintain reaction temperature at 0 °C during addition to prevent exotherms.

Materials
  • Substrate: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (1.0 equiv).

  • Reagent: LiAlH

    
     (Powder or 1.0 M solution in THF) (1.2 - 1.5 equiv).
    
  • Solvent: Anhydrous THF (stabilized).

  • Quench: Water, 15% NaOH.[1][2][3]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N

    
     inlet, and an addition funnel.
    
  • Reagent Prep: Charge the flask with LiAlH

    
     (1.5 equiv) and anhydrous THF. Cool the grey slurry to 0 °C  using an ice/water bath.
    
  • Substrate Addition: Dissolve the benzofuran ester (1.0 equiv) in a minimal volume of anhydrous THF. Transfer this solution to the addition funnel.

  • Controlled Reduction: Dropwise add the ester solution to the LiAlH

    
     slurry over 15–20 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur.[4] Ensure venting is active.
      
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The fluorescent ester spot should disappear.

  • Fieser Workup (Crucial for Filtration):

    • Cool back to 0 °C.

    • Dilute with Et

      
       (helps precipitate formation).
      
    • Slowly add water (

      
       mL per 
      
      
      
      grams of LiAlH
      
      
      ).
    • Add 15% NaOH (

      
       mL).[1][2][3][5]
      
    • Add water (

      
       mL).[2][3]
      
    • Remove ice bath and stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the cake with Et

    
    . Dry the filtrate over MgSO
    
    
    
    , filter, and concentrate in vacuo.
Method B: DIBAL-H Reduction

Best for: Large-scale process chemistry or if Method A shows >2% debromination. Mechanism: Diisobutylaluminum hydride acts as a Lewis acid first, coordinating to the carbonyl oxygen, allowing for a more controlled hydride transfer.[6]

Step-by-Step Procedure
  • Setup: Dry 3-neck flask, N

    
     atmosphere, dry ice/acetone bath (-78 °C).
    
  • Solvation: Dissolve benzofuran ester (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene. Cool to -78 °C.[1][7]

  • Addition: Add DIBAL-H (1.0 M in Toluene, 2.2 equiv) dropwise via syringe/cannula.

    • Note: 2.2 equiv is required because the first equivalent may coordinate or reduce to the aldehyde; the second reduces to the alcohol.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Rochelle’s Salt Quench:

    • Carefully add Methanol (excess) at 0 °C to destroy excess hydride.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt).

    • Stir vigorously at RT for 2–3 hours. This step is non-negotiable; it breaks the Aluminum-emulsion.

  • Isolation: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry, and concentrate.[8]

Analytical Validation & Troubleshooting

Expected Data
PropertyValue / Observation
Physical State White to off-white solid
Melting Point ~134–138 °C (typical for this class)
TLC (Hex:EtOAc 4:1)

~0.3 (Alcohol) vs

~0.7 (Ester)
1H NMR (DMSO-d6)

4.60 (d, 2H,

), 5.45 (t, 1H,

), 7.4-7.8 (m, 3H, Ar-H)
MS (ESI) [M-OH]+ or [M+H]+ pattern matching Br isotopes (1:1 ratio)
Workup Decision Tree

WorkupLogic Start Reaction Complete? Reagent Which Reagent? Start->Reagent LAH_Path LiAlH4 Used Reagent->LAH_Path DIBAL_Path DIBAL-H Used Reagent->DIBAL_Path Fieser Fieser Method (1:1:3 H2O/NaOH/H2O) LAH_Path->Fieser Standard Rochelle Rochelle's Salt (Sat. K-Na-Tartrate) DIBAL_Path->Rochelle Standard Result1 Granular Precipitate (Easy Filter) Fieser->Result1 Result2 Phase Separation (No Emulsion) Rochelle->Result2

Figure 2: Decision topology for workup selection to avoid aluminum emulsions.

Safety & Handling

  • LiAlH

    
    :  Pyrophoric solid. Reacts violently with water.[9][10] Class D fire extinguisher (Sand/Met-L-X) must be available.
    
  • Benzofurans: Generally biologically active.[11][12][13] Handle with gloves and in a fume hood to prevent inhalation of particulates.

  • Waste: Quenched aluminum salts should be disposed of as solid hazardous waste.

References

  • Fieser Workup Protocol

    • Source: Myers, A. G. (Harvard University). "Work-up of Aluminum Hydride Reductions."
    • URL:[Link] (Archived standard protocol).

  • DIBAL-H Reduction of Esters

    • Source: Organic Chemistry Portal. "Reduction of Esters to Alcohols."
    • URL:[Link]

  • Benzofuran Synthesis & Properties

    • Source: PubChem Compound Summary for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxyl
    • URL:[Link]

  • Safety Guidance for LAH

    • Source: ACS Chemical Health & Safety.[2] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."

    • URL:[Link][2]

Sources

Application Note: Efficient One-Pot Syntheses of Substituted Benzofuran-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, benzofuran-2-carboxylates are key intermediates in the synthesis of drugs targeting a range of conditions, including arrhythmia and psoriasis.[2] Traditional multi-step syntheses of these compounds are often hampered by issues of low overall yield, significant waste generation, and high labor costs. One-pot synthesis protocols offer an elegant solution, enhancing efficiency, atom economy, and sustainability by combining multiple reaction steps into a single, uninterrupted sequence. This application note provides detailed protocols and mechanistic insights for three robust, field-proven one-pot methods for synthesizing substituted benzofuran-2-carboxylates, designed for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of One-Pot Syntheses

The demand for molecular diversity in drug discovery pipelines necessitates synthetic routes that are both efficient and versatile. Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][3] The development of synthetic methodologies that provide rapid access to libraries of these compounds is therefore of considerable interest.

One-pot, or tandem, reactions streamline synthesis by minimizing intermediate purification steps, which are often the source of significant material loss. This approach not only saves time and resources but also reduces the environmental impact of chemical synthesis. The protocols detailed herein leverage transition-metal catalysis to construct the benzofuran-2-carboxylate system from readily available starting materials in a single operation. We will explore three distinct and powerful strategies:

  • Palladium-Catalyzed Domino Sonogashira Annulation: A classic and highly versatile method involving the coupling of phenols with terminal alkynes.

  • Copper-Catalyzed Tandem Synthesis: A more economical approach utilizing copper catalysts for the construction of the benzofuran ring.

  • Palladium-Catalyzed Enolate Arylation: An alternative strategy that forms the key C-C bond via the arylation of a β-keto ester enolate.

This guide explains the causality behind experimental choices, providing the user with not just a recipe, but a deeper understanding of the underlying chemical principles.

Logical Workflow of One-Pot Synthesis

The core principle of the protocols described is the combination of bond-forming and cyclization events within a single reaction vessel. This eliminates the need to isolate and purify intermediates, thereby increasing overall efficiency.

One-Pot Synthesis Workflow cluster_start Starting Materials cluster_pot Single Reaction Vessel cluster_end Final Product A Substituted Phenol Pot One-Pot Tandem Reaction (Catalyst, Base, Solvent) A->Pot Addition of Reagents & Catalysts B Alkyne Ester / Keto Ester B->Pot Addition of Reagents & Catalysts Product Substituted Benzofuran-2-carboxylate Pot->Product Workup & Purification

Caption: General workflow for a one-pot benzofuran synthesis.

Protocol I: Palladium-Catalyzed Domino Sonogashira Coupling & Annulation

This method is arguably the most widely employed for constructing 2,3-disubstituted benzofurans due to its broad substrate scope and high yields.[4][5] The reaction proceeds via a domino sequence: an initial intermolecular Sonogashira cross-coupling between a halo-phenol and a terminal alkyne, followed by an intramolecular 5-exo-dig cyclization (annulation) to form the benzofuran ring.[4][6]

Mechanistic Insight

The catalytic cycle is a masterful interplay between palladium and, typically, a copper co-catalyst.

Sonogashira Annulation Mechanism pd0 Pd(0)L2 pd2_halide Ar(OH)-Pd(II)-X L2 pd0->pd2_halide pd2_alkyne Ar(OH)-Pd(II)-C≡CR L2 pd2_halide->pd2_alkyne intermediate o-Alkynylphenol Intermediate pd2_alkyne->intermediate Reductive Elimination phenol o-Halophenol (Ar-X) phenol->pd2_halide Oxidative Addition alkyne Alkyne Ester (HC≡CR) cu_acetylacetylide cu_acetylacetylide alkyne->cu_acetylacetylide [Cu(I)], Base cu_acetylide Cu-C≡CR cu_acetylide->pd2_alkyne Transmetalation product Benzofuran Product intermediate->product Intramolecular 5-exo-dig Cyclization (Base-promoted)

Caption: Catalytic cycle for Pd/Cu-catalyzed Sonogashira annulation.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): The engine of the catalytic cycle, facilitating oxidative addition to the aryl halide and subsequent reductive elimination.[7]

  • Copper(I) Co-catalyst (e.g., CuI): Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate. This species readily undergoes transmetalation with the Pd(II) complex, a step that is much faster than the direct reaction of the alkyne with the palladium center, thereby accelerating the overall process.[8]

  • Ligand (e.g., Xantphos, PPh₃): Stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands often promote the reductive elimination step, leading to higher yields.[4]

  • Base (e.g., K₃PO₄, Et₃N): Crucial for two steps. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it promotes the final intramolecular cyclization by deprotonating the phenolic hydroxyl group, which then attacks the alkyne.[4][7]

Detailed Experimental Protocol

Principle: A one-pot reaction between an o-iodophenol and an ethyl propiolate catalyzed by a Pd/Cu system to yield a substituted ethyl benzofuran-2-carboxylate.

Reagents & Equipment
Reagents o-Iodophenol (1.0 eq), Ethyl propiolate (1.2 eq)
Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), CuI (5 mol%)
K₃PO₄ (2.5 eq), Toluene (anhydrous)
Equipment Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate
Inert atmosphere setup (Argon or Nitrogen), standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the o-iodophenol (1.0 mmol, 1.0 eq), K₃PO₄ (2.5 mmol, 2.5 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the suspension for 10 minutes at room temperature.

  • Add ethyl propiolate (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Seal the flask and heat the reaction mixture to 110-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl benzofuran-2-carboxylate.

Notes:

  • Anhydrous Conditions: The use of dry solvent and an inert atmosphere is critical to prevent catalyst deactivation and side reactions.

  • Substrate Scope: This protocol is tolerant of a wide range of functional groups on the phenol ring. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[4]

  • Troubleshooting: If the reaction stalls, a small additional charge of the palladium catalyst and ligand may be beneficial. Low yields can sometimes be attributed to impure starting materials or insufficient exclusion of air and moisture.

Protocol II: Palladium-Catalyzed Enolate Arylation & Cyclization

This strategy offers a different bond disconnection approach, starting from an o-bromophenol and a β-keto ester, such as ethyl acetoacetate.[9][10] The key steps are a palladium-catalyzed intermolecular α-arylation of the keto ester's enolate, followed by an acid-catalyzed intramolecular cyclization (condensation and dehydration) to furnish the benzofuran ring.[10]

Mechanistic Pathway

Enolate Arylation Mechanism start o-Bromophenol + Ethyl Acetoacetate pd2_complex Ar(O-)-Pd(II)-Br L2 start->pd2_complex Oxidative Addition enolate Keto Ester Enolate start->enolate Base (NaOtBu) arylated_intermediate α-Arylated β-Keto Ester (Intermediate) product Ethyl 3-Methyl- benzofuran-2-carboxylate arylated_intermediate->product Acid-catalyzed Intramolecular Cyclization/Dehydration pd0 Pd(0)L2 pd0->pd2_complex pd2_complex->arylated_intermediate Reductive Elimination enolate->pd2_complex Enolate Coordination

Caption: Pathway for Pd-catalyzed enolate arylation and cyclization.

Causality Behind Component Selection:

  • o-Bromophenol: While o-iodophenols are more reactive, o-bromophenols are often more economical and stable, making this a cost-effective choice.[9]

  • Palladium Catalyst/Ligand (e.g., Pd(OAc)₂/rac-DTBPB): The choice of a bulky, electron-rich phosphine ligand like rac-DTBPB is crucial. It facilitates the difficult reductive elimination step that forms the C-C bond between the aryl group and the α-carbon of the ester.[10]

  • Strong Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to completely deprotonate the β-keto ester, generating a sufficient concentration of the enolate for the catalytic cycle.[10]

  • Acid (e.g., p-TsOH): After the C-C bond is formed, an acid catalyst is introduced to promote the intramolecular cyclization. It protonates the ketone carbonyl, activating it for nucleophilic attack by the phenolic oxygen, followed by dehydration to form the furan ring.

Detailed Experimental Protocol

Principle: A one-pot, two-stage reaction involving the Pd-catalyzed arylation of ethyl acetoacetate with an o-bromophenol, followed by acid-catalyzed cyclization.

Reagents & Equipment
Reagents o-Bromophenol (1.0 eq), Ethyl acetoacetate (1.5 eq)
Pd(OAc)₂ (3 mol%), rac-DTBPB (6 mol%), NaOtBu (2.2 eq)
Toluene (anhydrous), p-Toluenesulfonic acid (p-TsOH, 20 mol%)
Equipment Microwave reactor vial or Schlenk flask, magnetic stirrer
Inert atmosphere setup (Argon or Nitrogen), standard glassware

Procedure:

  • To a dry microwave vial under an inert atmosphere, add the o-bromophenol (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), and rac-DTBPB (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (4 mL) followed by ethyl acetoacetate (1.5 mmol, 1.5 eq).

  • Add sodium tert-butoxide (NaOtBu) (2.2 mmol, 2.2 eq) in one portion.

  • Seal the vial and heat the mixture to 110 °C (conventional heating) or 140 °C (microwave heating) for 2-4 hours, until the starting phenol is consumed (monitor by TLC/GC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully add p-toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%).

  • Reseal the vial and heat again to 110 °C for an additional 1-2 hours to effect cyclization.

  • After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the ethyl 3-methylbenzofuran-2-carboxylate.

Notes:

  • Microwave Heating: This reaction often benefits significantly from microwave irradiation, which can dramatically reduce reaction times and improve yields.[10]

  • Base Sensitivity: NaOtBu is highly hygroscopic and reactive. It should be handled quickly under an inert atmosphere.

  • Regioselectivity: When using unsymmetrical ketones, this method generally provides excellent regioselectivity for arylation at the less sterically hindered α-position.[10]

Comparative Analysis of Protocols

FeatureProtocol I: Sonogashira AnnulationProtocol II: Enolate Arylation
Catalyst System Pd/CuPd
Starting Materials o-Halophenol, Terminal Alkyne Estero-Bromophenol, β-Keto Ester
Key Bond Formation Sonogashira C(sp²)-C(sp) couplingα-Arylation of enolate C(sp²)-C(sp³) coupling
Advantages Excellent substrate scope, high yields, direct route to 2,3-disubstitution.[4]Uses economical o-bromophenols, good functional group tolerance.[9]
Limitations Requires terminal alkynes which may need separate synthesis; higher catalyst cost.Requires a strong base; may not be suitable for base-sensitive substrates.
Typical Conditions 80-120 °C, 8-16 h110-140 °C, 3-6 h (Microwave beneficial)

Conclusion

The one-pot synthesis of substituted benzofuran-2-carboxylates represents a significant advancement over classical multi-step methods. The palladium-catalyzed Sonogashira annulation and enolate arylation protocols described here provide reliable, efficient, and versatile routes to this important class of heterocyclic compounds. By understanding the underlying mechanisms and the specific roles of each reagent, researchers can rationally select and optimize a protocol that best suits their target molecule and available resources. These methods empower chemists to rapidly generate libraries of novel benzofuran derivatives for applications in drug discovery and materials science.

References

  • Larsson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(3), 557. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Pardeshi, S. D., et al. (2018). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research in Science and Technology, 4(8), 123-131. [Link]

  • Liu, Y., Wang, H., & Wan, J. P. (2014). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599-10604. [Link]

  • Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5793-5797. [Link]

  • Patel, H. P., & Chovatia, P. T. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4627-4653. [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic Letters, 10(19), 4211-4214. [Link]

  • Xu, Y. M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27720-27739. [Link]

  • Wu, J., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 206-211. [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. [Link]

  • Noreen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Luo, M., et al. (2020). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 18(2), 269-273. [Link]

  • Wang, H. C., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7794. [Link]

  • Novák, Z., et al. (2004). The ‘one-pot’ preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291. [Link]

  • ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]

  • Larsson, J., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Chemistry – A European Journal, 25(20), 5248-5252. [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. [Link]

  • Park, S., et al. (2015). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 51(6), 1068-1070. [Link]

  • MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • Moodie, L. W., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(9), 10947-10955. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. [Link]

  • ResearchGate. (2023). Synthesis of benzofuran-2-carboxamides and plausible mechanism. [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC advances, 11(4), 2261-2270. [Link]

  • Wang, Y., et al. (2018). Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. Organic & Biomolecular Chemistry, 16(44), 8562-8566. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

I. Understanding the Purification Challenge

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a moderately polar compound, and its purification can be complicated by the presence of unreacted starting materials, side-products, and degradation products. The choice of purification method will largely depend on the nature and quantity of these impurities, as well as the desired final purity of the compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate in a question-and-answer format.

Q1: My crude product is an oil/waxy solid and I'm having trouble inducing crystallization. What should I do?

A1: It's not uncommon for crude products to initially appear as oils or amorphous solids due to the presence of impurities that inhibit the formation of a crystal lattice. Here are several techniques to address this:

  • Trituration: This is often the first and simplest approach. By washing the crude material with a solvent in which your desired product has poor solubility, but the impurities are soluble, you can effectively "wash away" the contaminants. For a compound like Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, non-polar solvents are a good starting point.

Solvent for TriturationRationale
Hexanes or HeptaneEffectively dissolves non-polar impurities.
Diethyl EtherCan dissolve a range of organic impurities.
Cold Ethanol/WaterYour product may be sparingly soluble in cold alcohol-water mixtures.
  • Solvent Screening for Recrystallization: If trituration is insufficient, a systematic solvent screen for recrystallization is recommended. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Given the structure of your molecule, a range of solvents should be tested.

Q2: I'm seeing multiple spots on my TLC plate after initial workup. How do I identify the likely impurities?

A2: Understanding the reaction pathway is key to predicting potential impurities. Common contaminants in the synthesis of benzofuran derivatives include:

  • Unreacted Starting Materials: These are often more polar than the desired product and will typically have a lower Rf value on a normal-phase TLC plate.

  • Side-Products: Depending on the synthetic route, these can have a wide range of polarities.

  • Degradation Products: Benzofuran rings can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring-opened products or other colored impurities.[1]

A helpful strategy is to co-spot your crude reaction mixture with the starting materials on the same TLC plate to see if any of the spots correspond.

Q3: My column chromatography separation is poor, with broad bands and overlapping fractions. What are the key parameters to optimize?

A3: Poor resolution in column chromatography can be frustrating. Here are the critical factors to consider for optimization:

  • Solvent System Selection: The choice of eluent is paramount. For benzofuran derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] An ideal starting point is a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a TLC plate.[3]

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is uniformly packed without any air bubbles or channels, which can lead to uneven solvent flow and poor separation.[3]

  • Sample Loading: The crude sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent and loaded onto the column in a narrow band. Overloading the column with too much sample will lead to broad peaks and poor resolution.

Q4: After purification, my product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A4: A persistent color after standard purification often indicates the presence of highly conjugated or polymeric impurities.

  • Charcoal Treatment: Activated charcoal can be very effective at removing colored impurities. Dissolve your product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through a pad of celite. Be aware that charcoal can also adsorb some of your product, so use it judiciously.

  • A Second Purification Step: If color persists, a second pass through a silica gel column or a final recrystallization may be necessary.

III. Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification methods for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. For closely related bromo-benzofuran esters, ethanol has been shown to be a suitable solvent.[4][5][6][7]

Step-by-Step Methodology:

  • Dissolution: In a flask, add the crude Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature. The product should begin to crystallize. To maximize yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[2] Aim for a solvent ratio that gives your product an Rf value between 0.3 and 0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combining and Evaporation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid trituration Trituration with non-polar solvent is_solid->trituration  Yes column_chromatography Column Chromatography (e.g., Hexane/EtOAc) is_solid->column_chromatography  No/Waxy recrystallization Recrystallization (e.g., from Ethanol) trituration->recrystallization check_purity_solid Check Purity (TLC/NMR) recrystallization->check_purity_solid check_purity_oil Check Purity (TLC/NMR) column_chromatography->check_purity_oil check_purity_solid->column_chromatography  Not Pure pure_product Pure Product check_purity_solid->pure_product  Pure check_purity_oil->recrystallization  Not Pure & Solidifies check_purity_oil->pure_product  Pure end End pure_product->end

Caption: Decision tree for the purification of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

V. References

  • Karunakar, P., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2010). Supporting Information. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 23, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • Biocompare. (n.d.). Ethyl 5-bromobenzofuran-2-carboxylate from Aladdin Scientific. Retrieved February 23, 2026, from [Link]

  • LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • Acta Crystallographica Section B. (1981). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved February 23, 2026, from [Link]

  • Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o237. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved February 23, 2026, from [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Solvent Selection

Compound Profile:

  • Structure: A lipophilic benzofuran core with a halogen (bromo) at C5, a methyl group at C3, and an ethyl ester at C2.

  • Predicted LogP: ~3.9 (Highly lipophilic).

  • Physical State: Solid (Likely melting point range: 60–90°C based on structural analogs).

  • Key Impurities: Unreacted 5-bromo-2-hydroxyacetophenone (phenolic precursors), brominated keto-esters, and oxidation byproducts (often yellow/brown).

Solvent System Recommendations
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (EtOH) Primary Excellent Matches the ethyl ester moiety (prevents transesterification). Good solubility gradient vs. temperature.
EtOH / Water Binary Good Use if yield in pure EtOH is low. Water acts as the anti-solvent. Ratio typically 9:1 to 4:1.
Hexane / Ethyl Acetate Alternative Moderate Use if the compound is too soluble in alcohols. Requires careful ratio optimization (start 9:1 Hex:EtOAc).
Methanol (MeOH) Avoid Poor CRITICAL WARNING: Risk of transesterification (Ethyl

Methyl ester) under thermal stress.
Part 2: Troubleshooting & FAQs

Q1: The crude product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturation is too high). Corrective Action:

  • Lower the Saturation Temperature: Re-dissolve the oil by adding a small amount of additional solvent (EtOH). The goal is to lower the saturation temperature below the compound's melting point.

  • Seed Crystals: If available, add a seed crystal at a temperature just below the melting point.

  • Slow Cooling: Insulate the flask. Rapid cooling promotes oiling. Let it reach room temperature undisturbed before moving to an ice bath.

Q2: My crystals are yellow/brown, but the pure compound should be white/off-white. Is this a problem? Diagnosis: Benzofuran syntheses often generate phenolic oxidation byproducts (quinones/oligomers) that are highly colored. Corrective Action:

  • Activated Carbon Treatment: During the hot dissolution step, add activated charcoal (1-2% by weight). Stir for 5-10 minutes, then filter hot through a Celite pad to remove the carbon.

  • Wash Step: After filtration, wash the filter cake with cold, dilute ethanol (e.g., 50% EtOH/Water) to displace the mother liquor containing the colored impurities.

Q3: Can I use Methanol to improve solubility? Diagnosis: NO. Technical Explanation: You have an ethyl ester. Refluxing an ethyl ester in methanol can lead to transesterification, giving you a mixture of Ethyl- and Methyl-5-bromo-3-methyl-1-benzofuran-2-carboxylate. This mixture is extremely difficult to separate. Always match the alcohol solvent to the ester group (Ethyl ester


 Ethanol).

Q4: The yield is very low (<50%). Where is my product? Diagnosis: The compound is likely too soluble in the chosen volume of ethanol. Corrective Action:

  • Concentration: Evaporate 30-50% of the solvent volume.

  • Anti-Solvent Addition: Add water dropwise to the hot ethanol solution until a faint turbidity persists, then add one drop of ethanol to clear it. Cool slowly.

  • Second Crop: Save the mother liquor (filtrate), concentrate it to half volume, and cool again to recover a second crop of crystals.

Part 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol

  • Preparation: Place the crude Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate in a round-bottom flask.

  • Dissolution: Add the minimum amount of absolute ethanol or 95% ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) using a water bath or heating mantle. Swirl until fully dissolved.

    • Note: If solid remains but the solution is boiling, add more ethanol in small portions (1-2 mL).

  • Decolorization (Optional): If the solution is dark, add activated charcoal (approx. 0.5 g per 10 g product). Reflux for 5 mins. Filter hot through Celite/glass wool.

  • Crystallization: Remove from heat. Cap the flask loosely. Allow it to cool to room temperature slowly (over 30-60 mins).

    • Visual Check: Look for needle-like or prismatic crystals. If oil droplets appear, reheat and add slightly more solvent.

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol (to remove surface impurities).

  • Drying: Dry the solid in a vacuum oven at 40°C or air dry until constant weight.

Part 4: Process Logic Visualization

The following diagram illustrates the decision matrix for optimizing the purification process.

RecrystallizationWorkflow Start Start: Crude Solid SolventSelect Select Solvent: Ethanol (Matches Ester) Start->SolventSelect Dissolve Heat to Reflux SolventSelect->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol AddSolvent Add more EtOH CheckSol->AddSolvent No (Solids remain) CheckColor Solution Colored? CheckSol->CheckColor Yes AddSolvent->CheckSol AddCharcoal Add Carbon & Filter Hot CheckColor->AddCharcoal Yes (Dark/Yellow) Cooling Slow Cool to RT CheckColor->Cooling No (Clear/Pale) AddCharcoal->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Reheat & Dilute CheckState->Reheat Oiling Out IceBath Ice Bath (0°C) CheckState->IceBath Crystals Formed Reheat->Cooling Filter Vacuum Filtration IceBath->Filter Dry Dry & Analyze Filter->Dry

Figure 1: Decision tree for the recrystallization of benzofuran esters, addressing solubility, color impurities, and phase separation issues.

References
  • Yamuna, A. J., et al. (2013).[1] Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

    • Context: Confirms the use of Ethanol as the standard recrystallization solvent for 5-bromo-benzofuran-2-carboxyl
  • Karunakar, P., et al. (2013).[1] Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. [Link]

    • Context: Validates solubility profiles and crystal packing for 3-substituted analogs.
  • PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

    • Context: Provides physiochemical properties (LogP, H-bond acceptors) used to determine solvent polarity requirements.
  • Context: Melting point data (69-72°C) for the des-methyl analog, establishing the baseline thermal behavior for the target molecule.

Sources

Technical Support Hub: Stability & Handling of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

[1]

Ticket ID: TSH-BF-5BR-001 Subject: Stability Profile & Hydrolysis Protocols under Basic Conditions Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You have inquired about the stability of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (CAS: 84102-69-2) under basic conditions.

The short answer: Under standard basic conditions (e.g., NaOH, KOH,

ester moiety is labile5-bromo substituent and the benzofuran core are stable

This guide details how to control this reactivity, whether your goal is to prevent degradation during storage or optimize conversion to the carboxylic acid intermediate (a common precursor for Amiodarone/Dronedarone analogues).[1]

Module 1: Chemical Stability Profile

The Reactivity Matrix
ComponentStability in Base (

,

)
Technical Insight
Ethyl Ester (C-2) Unstable (Reactive) The primary site of reactivity. Hydrolyzes to carboxylic acid (

) and ethanol. Rate depends on solvent polarity and temperature.
Benzofuran Ring Stable The aromatic system is robust.[1] Unlike non-aromatic furans, the fused benzene ring confers significant stability against base-catalyzed ring opening.
5-Bromo Group Stable Aryl bromides require transition metal catalysts (Pd, Cu) or extreme forcing conditions (benzyne mechanism) to react with hydroxide. It remains intact during standard saponification.
3-Methyl Group Stable Benzylic protons on the methyl group are weakly acidic but generally require strong bases (e.g., LDA,

-BuLi) to deprotonate, not standard hydroxide bases.
Mechanism of Action (Saponification)[1]

Understanding the mechanism ensures you can troubleshoot yield issues. The reaction follows a standard

SaponificationEsterStarting Ester(Lipophilic)TetraTetrahedralIntermediateEster->Tetra+ OH-OHHydroxide Ion(Nucleophile)OH->TetraSaltCarboxylate Salt(Water Soluble)Tetra->Salt- EtOHAcidFinal Acid(Precipitate)Salt->Acid+ H+ (Workup)

Figure 1: The

Module 2: Standard Operating Procedure (Saponification)

If your intent is to synthesize the 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid , follow this validated protocol to ensure complete conversion without degrading the halogen.

Validated Protocol
  • Scale: 10 mmol (~2.8 g)[1]

  • Solvent System: THF:Water (3:1) or Ethanol:Water (4:1). Crucial: The ester is lipophilic; water alone will result in no reaction.[1]

  • Base: Lithium Hydroxide (LiOH[1

    
    ) or Sodium Hydroxide (NaOH).
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate in THF (approx. 5-10 mL/g). Ensure complete dissolution.

  • Base Addition: Add 2.5 eq of LiOH dissolved in a minimum amount of water.

  • Reaction: Stir at 60°C for 2–4 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The ester (

      
      ) should disappear; the baseline spot (salt) will appear.
      
  • Workup (Critical):

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water.

    • Acidification: Slowly add 1N HCl until pH

      
       2. The carboxylic acid will precipitate as a white/off-white solid.
      
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Why this works (Causality)
  • Solvent Choice: THF solubilizes the benzofuran core, allowing the aqueous hydroxide to interact with the ester carbonyl.

  • Temperature: While the reaction proceeds at Room Temperature (RT), 60°C ensures completion within hours rather than overnight, minimizing the chance of side reactions.

  • Acidification: The product exists as a soluble salt (

    
    ) in the basic mixture. You must acidify to isolate the neutral acid.[1]
    

Module 3: Troubleshooting & Diagnostics

Use this decision tree if your results deviate from the expected outcome.

TroubleshootingStartIssue: Low Yield or ImpuritiesCheckTLCCheck TLC/HPLC:Is Starting Material (SM) present?Start->CheckTLCYesSMYes: Incomplete HydrolysisCheckTLC->YesSMYesNoSMNo: SM ConsumedCheckTLC->NoSMNoSolubilityCheck Solubility:Did the ester crash out?YesSM->SolubilityFixSolventAction: Add THF or EtOHto solubilize esterSolubility->FixSolventYes (Cloudy)FixTempAction: Increase Temp to 60°Cor extend timeSolubility->FixTempNo (Clear)CheckProductIs Product Missing?NoSM->CheckProductpHCheckCheck pH during Workup:Is pH < 3?CheckProduct->pHCheckFixAcidAction: Acidify further.Salt is water soluble.pHCheck->FixAcidNo

Figure 2: Diagnostic workflow for hydrolysis issues.

Common Issues Table
SymptomProbable CauseCorrective Action
Starting Material Remains Phase Separation: The ester is not soluble in the aqueous base.[1]Add enough THF or Ethanol to create a homogeneous single phase.
Low Yield (No Solid) Insufficient Acidification: The product is still trapped as the water-soluble sodium salt.[1]Check aqueous layer pH. Add HCl until pH 1–2. If no solid forms, extract with Ethyl Acetate.
Dark/Tar Product Degradation: Excessive heat (>100°C) or extremely concentrated base (>5N).[1]Repeat at mild conditions (RT to 50°C, 1N LiOH).
Loss of Bromine Catalytic Contamination: Presence of Pd/Cu residues from previous steps + heat.[1]Ensure reaction vessel is clean; avoid transition metals during basic hydrolysis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in a basic buffer? A: No. Even mild basic buffers (pH 8-9) can cause slow hydrolysis over time, especially if the compound is in solution.[1] Store the ester as a solid, kept dry, or in neutral non-nucleophilic solvents (DMSO, DCM).

Q2: Will the bromine atom fall off (hydrodehalogenation) during hydrolysis? A: Extremely unlikely under standard conditions.[1] The bond dissociation energy of

Q3: Can I use Potassium Carbonate (


) instead of NaOH?A:1

Q4: I see a new spot on TLC that isn't the acid or the ester. What is it? A: If you are using Ethanol as a solvent and the reaction is slow, you might observe transesterification (Ethyl ester

1

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.[2] Journal of Chemistry.[2] (Describes the synthesis and hydrolysis of analogous benzofuran esters). [2]

  • Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.[3] Acta Crystallographica Section E. (Provides structural data and stability context for 5-bromo-benzofuran esters).

  • General Hydrolysis Protocols: Hydrolysis of Esters under Basic Conditions. Chemistry LibreTexts.

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, a substituted benzofuran of interest in medicinal chemistry. By comparing predicted spectral data with that of structurally related analogs, this document serves as a practical resource for researchers engaged in the synthesis and characterization of similar heterocyclic scaffolds.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies, providing a fingerprint of the molecule's functional groups and overall structure.

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative number of protons in different environments.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common guide, where 'n' is the number of adjacent, non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.

By carefully analyzing these parameters, a complete picture of a molecule's connectivity and stereochemistry can often be assembled.

Predicted ¹H NMR Spectrum of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Based on established principles of NMR spectroscopy and data from analogous compounds, the predicted ¹H NMR spectrum of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate in a standard solvent like CDCl₃ would exhibit the following signals:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-7~ 7.55d1H~ 8.8
H-6~ 7.45dd1H~ 8.8, 2.1
H-4~ 7.75d1H~ 2.1
-OCH₂CH₃~ 4.40q2H~ 7.1
3-CH₃~ 2.60s3H-
-OCH₂CH₃~ 1.42t3H~ 7.1

In-depth Spectral Interpretation

The predicted spectrum can be rationalized by dissecting the molecule into its constituent parts and considering the electronic effects of the substituents.

The Aromatic Region (δ 7.0 - 8.0 ppm)

The three protons on the benzene ring (H-4, H-6, and H-7) will appear in the downfield region of the spectrum, characteristic of aromatic protons. Their specific chemical shifts and splitting patterns are dictated by the substitution pattern of the benzofuran ring system.

  • H-7: This proton is ortho to the oxygen atom of the furan ring and will likely be the most shielded of the three aromatic protons, appearing at the lowest chemical shift. It is coupled only to H-6, and therefore should appear as a doublet.

  • H-6: This proton is coupled to both H-7 and H-4. The coupling to the adjacent H-7 (ortho-coupling) will be large (typically 7-9 Hz), while the coupling to the more distant H-4 (meta-coupling) will be smaller (typically 2-3 Hz). This will result in a doublet of doublets.

  • H-4: This proton is adjacent to the electron-withdrawing bromine atom, which will deshield it, causing it to resonate at the highest chemical shift among the aromatic protons. It is only coupled to H-6 (meta-coupling) and will therefore appear as a doublet with a small coupling constant.

The Ethyl Ester Group (δ 1.4 and 4.4 ppm)

The ethyl ester group gives rise to two distinct signals:

  • A quartet around δ 4.40 ppm corresponding to the two methylene protons (-OCH₂CH₃). The signal is split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4). The electronegative oxygen atom deshields these protons, shifting them downfield.

  • A triplet around δ 1.42 ppm corresponding to the three methyl protons (-OCH₂CH₃). This signal is split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

The Methyl Group (δ 2.6 ppm)

The methyl group at the 3-position of the benzofuran ring is attached to an sp²-hybridized carbon and is also influenced by the adjacent ester group. It has no adjacent protons to couple with, and will therefore appear as a sharp singlet at approximately δ 2.60 ppm .

Comparative Analysis with Structural Analogs

To enhance the confidence in our predicted spectrum, we can compare it to the experimental data of closely related molecules.

Analog 1: Ethyl 5-bromobenzofuran-2-carboxylate

This analog lacks the 3-methyl group. The reported ¹H NMR data is: δ 1.34 (t, 3H), 4.35 (q, 2H), 7.39 (m, 3H), 7.71 (d, 1H)[1].

  • The signals for the ethyl group (triplet at 1.34 ppm and quartet at 4.35 ppm) are very similar to our prediction, confirming the assignment of this moiety.

  • The aromatic region is described as a multiplet for three protons and a doublet for one proton. This is consistent with the expected splitting pattern for the 5-bromo substitution pattern. The absence of the 3-methyl group means there is a proton at the 3-position, which would further complicate the aromatic signals.

Analog 2: Ethyl 3-methyl-1-benzofuran-2-carboxylate

The comparison with these analogs provides strong support for the predicted chemical shifts and multiplicities for the ethyl ester and methyl groups in our target molecule. The predicted shifts for the aromatic protons are a logical extension based on the known effects of bromine substitution.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

For researchers wishing to acquire their own ¹H NMR data for this or similar compounds, the following is a standard protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • The instrument is tuned to the proton frequency.

    • The sample is inserted into the magnet, and the magnetic field is "shimmed" to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • A standard pulse-acquire sequence is typically used.

    • Key acquisition parameters to be set include the spectral width, the number of scans, and the relaxation delay.

    • After data acquisition, the free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

Visualizing the Molecular Structure and Proton Environments

To visually represent the different proton environments in Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, a molecular structure diagram is provided below.

Figure 1. Molecular structure of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate with key proton environments highlighted.

Conclusion

The ¹H NMR spectrum of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate can be confidently predicted and interpreted through a combination of fundamental NMR principles and comparative analysis with structurally similar compounds. The characteristic signals of the ethyl ester, the aromatic protons, and the methyl group provide a unique spectroscopic fingerprint for this molecule. This guide serves as a comprehensive resource for researchers, providing not only a detailed spectral interpretation but also a practical framework for the analysis of related benzofuran derivatives. The ability to accurately interpret such spectra is an indispensable skill in the modern chemical sciences, enabling the rapid and confident characterization of novel molecules.

References

  • PubChem. Ethyl 3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]

Sources

Analytical Comparison Guide: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the IR spectroscopic profile of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate , structured for researchers requiring rigorous structural validation.

Executive Summary & Compound Profile

Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (CAS: 150612-59-2) is a pharmacophore scaffold frequently utilized in the development of antimicrobial and anti-tubercular agents.[1] Its structural rigidity, provided by the benzofuran core, combined with the lipophilic bromine and methyl substituents, makes it a critical intermediate for structure-activity relationship (SAR) studies.

This guide provides a definitive assignment of infrared (IR) absorption bands, distinguishing this compound from its non-halogenated and non-methylated analogs.

Physicochemical Baseline[1][2][3][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 283.12 g/mol [2]

  • Melting Point: 90–92 °C (Experimental) [1][1]

  • Appearance: White to pale yellow crystalline solid

Theoretical & Experimental IR Peak Assignments

The IR spectrum of this molecule is dominated by three distinct signal zones: the high-frequency C-H stretching region, the carbonyl/fingerprint region (most diagnostic), and the low-frequency halogen region.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityStructural Origin
Aromatic C-H Stretching (

)
3050 – 3100 WeakBenzofuran ring protons (H-4, H-6, H-7)
Aliphatic C-H Stretching (

)
2900 – 2980 MediumEthyl ester (

) & C3-Methyl (

)
Ester Carbonyl Stretching (

)
1705 – 1725 StrongConjugated ester at C-2 position
Benzofuran Ring Skeletal (

)
1580 – 1610 MediumFuran-benzene fused system
Benzofuran Ring Skeletal (

)
1440 – 1475 MediumCharacteristic aromatic doublet
C-O-C (Ether) Stretching (

)
1240 – 1260 StrongFuran ring oxygen (Ar-O-C)
C-O (Ester) Stretching (

)
1080 – 1120 StrongEthyl ester linkage
C-Br Stretching (

)
550 – 650 Med/WeakBromine at C-5 position (Heavy atom effect)

Analyst Note: The carbonyl peak (~1715 cm⁻¹) may appear slightly lower than non-conjugated esters (typically 1735-1750 cm⁻¹) due to conjugation with the benzofuran double bond, a critical quality attribute for confirming the integrity of the furan ring system.

Comparative Spectral Analysis

To ensure accurate identification, the target molecule is compared against two key analogs. This differential analysis highlights the specific spectral "fingerprints" of the bromine and methyl substituents.

Comparison A: Target vs. Ethyl 3-methyl-1-benzofuran-2-carboxylate
  • Difference: The analog lacks the 5-Bromine atom.

  • Spectral Shift:

    • Target: Shows a distinct band in the 550–650 cm⁻¹ region (C-Br stretch).

    • Analog: This region is clear of significant peaks.

    • Fingerprint: The aromatic out-of-plane (OOP) bends (700-900 cm⁻¹) will shift significantly due to the change in substitution pattern (trisubstituted benzene ring in target vs. disubstituted in analog).

Comparison B: Target vs. Ethyl 5-bromobenzofuran-2-carboxylate
  • Difference: The analog lacks the 3-Methyl group.

  • Spectral Shift:

    • Target: Exhibits enhanced aliphatic C-H stretching intensity at 2900–2980 cm⁻¹ due to the additional methyl group.

    • Target: distinct methyl deformation bands (scissoring/bending) appear around 1370–1380 cm⁻¹ .

    • Analog: Aliphatic signals are reduced, originating only from the ethyl ester chain.

Experimental Protocol for Validation

For reproducible spectral acquisition, follow this standardized workflow.

Sample Preparation (Solid State)
  • Technique: KBr Pellet (Preferred for resolution) or ATR (Attenuated Total Reflectance).

  • Ratio: Mix 1–2 mg of sample with ~100 mg of spectroscopic grade KBr.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Blanking: Run a background scan with a pure KBr pellet or clean ATR crystal.

Instrument Parameters
  • Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: Minimum 16 scans (32 recommended for noise reduction in the fingerprint region).

DOT Diagram: Structural Characterization Logic

G Start Crude Product Purification Recrystallization (Ethanol) Start->Purification Pure Pure Crystalline Solid (MP: 90-92°C) Purification->Pure Yield ~17-85% IR_Analysis IR Spectroscopy (KBr/ATR) Pure->IR_Analysis Decision Check Key Bands IR_Analysis->Decision Pass Identity Confirmed Decision->Pass 1715 cm⁻¹ (C=O) 550-650 cm⁻¹ (C-Br) Fail Re-purify / Check Structure Decision->Fail Missing C-Br Broad OH (Hydrolysis)

Caption: Workflow for the isolation and spectroscopic validation of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

Synthesis & Mechanistic Context

Understanding the synthesis aids in identifying potential impurities in the IR spectrum. The compound is typically synthesized via the Pechmann Condensation or reaction of 5-bromo-2-hydroxyacetophenone with diethyl bromomalonate (Rap-Stoermer type reaction).

Potential Impurities & IR Indicators
  • Starting Material (Phenol): Broad O-H stretch at 3200–3500 cm⁻¹ (indicates incomplete cyclization).

  • Hydrolysis Product (Carboxylic Acid): Very broad O-H stretch (2500–3300 cm⁻¹ ) and shifted C=O (~1680–1700 cm⁻¹).[3]

  • Solvent Residue (Ethanol): Broad O-H peak around 3400 cm⁻¹ .[4]

DOT Diagram: Structure-Property Relationship

StructureProp Core Benzofuran Core Peak1 C=C Stretch ~1580 cm⁻¹ Core->Peak1 Ester 2-Ethoxycarbonyl Peak2 C=O Stretch ~1715 cm⁻¹ Ester->Peak2 Methyl 3-Methyl Group Peak3 Aliphatic C-H ~2950 cm⁻¹ Methyl->Peak3 Bromine 5-Bromo Group Peak4 C-Br Stretch ~600 cm⁻¹ Bromine->Peak4

Caption: Correlation between specific structural moieties and their diagnostic infrared absorption bands.

References

  • Al-Trawneh, S. A., et al. (2010). "Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives as New Potential Inhibitors of CLC-Kb Channels." Jordan Journal of Chemistry, 5(4), 379-389. (Verified MP and NMR data).

  • Karunakar, P., et al. (2013). "Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate." Acta Crystallographica Section E, E69, o342. (Comparative IR data for 5-bromo-benzofuran analogs).

  • PubChem. "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Compound)." National Center for Biotechnology Information. .

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Authoritative text for general functional group assignments).

Sources

Elemental analysis standards for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring regulatory compliance. The compound Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, a substituted benzofuran derivative, serves as a pertinent example where accurate elemental analysis is non-negotiable. This guide provides a detailed comparison of the primary analytical techniques used to verify the elemental composition of this and similar halogenated organic molecules, grounding the discussion in established scientific principles and regulatory standards.

The molecular formula for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is C₁₂H₁₁BrO₃[1]. The verification of the mass percentages of its constituent elements—Carbon (C), Hydrogen (H), and Bromine (Br)—is critical for confirming its empirical formula, assessing its purity, and satisfying the stringent requirements for publication and regulatory submission. Oxygen (O) is typically determined by difference.

Theoretical Elemental Composition

A crucial first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₁₂H₁₁BrO₃ Molar Mass: 283.12 g/mol [1]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Oxygen (15.999 u), the theoretical elemental percentages are calculated as follows:

ElementAtomic Mass (u)Atoms in MoleculeTotal MassPercentage (%)
Carbon (C)12.01112144.13250.91%
Hydrogen (H)1.0081111.0883.92%
Bromine (Br)79.904179.90428.22%
Oxygen (O)15.999347.99716.95%

The universally accepted criterion for the confirmation of a small molecule's structure is that the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values[2]. While not explicitly stated for bromine, a similar level of accuracy is expected.

Core Analytical Techniques: A Comparative Overview

The determination of elemental composition in halogenated organic compounds like Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate primarily relies on two distinct methodological approaches: Combustion Analysis, often coupled with Ion Chromatography for halogens, and X-Ray Fluorescence Spectroscopy.

FeatureCombustion Analysis with Ion Chromatography (CIC)X-Ray Fluorescence (XRF) Spectroscopy
Elements Determined C, H, N, S directly. Halogens (Br, Cl, F, I) via CIC.Directly determines elements from Sodium (Na) to Uranium (U), including Bromine (Br).
Principle of Operation The sample is combusted at high temperatures (≥950°C), converting elements into simple gases (CO₂, H₂O, etc.). Halogens are converted to hydrogen halides (HBr), which are captured in an aqueous solution and quantified by ion chromatography.[3][4][5]The sample is irradiated with high-energy X-rays, causing inner-shell electrons to be ejected. Outer-shell electrons fill the vacancies, emitting characteristic fluorescent X-rays. The energy of the emitted X-rays identifies the element, and the intensity determines its concentration.[6][7]
Sample Preparation Requires precise weighing of a small sample (typically 1-3 mg) into a tin or silver capsule. Minimal preparation is needed, but it must be done carefully to ensure homogeneity.[8]Minimal sample preparation is required. Solids can often be analyzed directly or pressed into pellets. This simplicity reduces the risk of contamination.[9]
Destructive/Non-destructive Destructive. The sample is consumed during the combustion process.Non-destructive. The sample is not altered chemically or physically during analysis and can be recovered for other tests.[9]
Sensitivity & Precision Highly accurate and precise for C, H, N, S, and halogens, often achieving the ±0.4% standard.[4][8]Sensitivity varies by element and instrument. It is highly suitable for bromine determination but may be less sensitive for lighter elements. Precision is generally high.[10][11]
Common Interferences Incomplete combustion can lead to inaccurate results. For CIC, high concentrations of other halides can interfere with chromatographic separation.Matrix effects, where the absorption and enhancement of X-rays by other elements in the sample can affect the accuracy of the results. These can be corrected with appropriate calibration standards.
Regulatory Alignment Combustion-based methods are referenced in various standards, including those from ASTM International.[12][13] The principles align with Good Manufacturing Practice (GMP) for purity assessment.XRF is a well-established technique with numerous ASTM standards for various materials.[13] It is recognized for its reliability in elemental determination.[10]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols outline the standardized procedures for each analytical technique.

Protocol 1: Determination of Carbon and Hydrogen by Combustion Analysis

This method is the gold standard for determining the carbon and hydrogen content in organic compounds.[6]

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed correctly and have reached the operational temperature (typically ~950-1000°C).

    • Verify a stable baseline for the thermal conductivity detector (TCD).

    • Calibrate the instrument using a certified organic standard with a known C and H content (e.g., Acetanilide).

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate into a tin capsule.

    • Seal the capsule tightly to ensure no sample is lost.

  • Analysis Workflow:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.

    • The resulting combustion gases (CO₂, H₂O, and others) are passed over a copper catalyst to reduce nitrogen oxides and are then separated by a chromatographic column.

    • The TCD detects the concentration of CO₂ and H₂O relative to the helium carrier gas.

  • Data Processing:

    • The instrument software calculates the mass percentages of C and H based on the detector signals and the sample weight.

    • Compare the experimental percentages to the theoretical values. The difference should be within ±0.4% for a validated result.[2]

Combustion_Analysis_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Automated Analysis cluster_results Data Processing weigh 1. Accurately weigh 1-3 mg of sample into tin capsule autosampler 3. Load into Autosampler weigh->autosampler calibrate 2. Calibrate instrument with certified standard (e.g., Acetanilide) calibrate->autosampler combustion 4. Combustion at ~1000°C in Oxygen Stream autosampler->combustion separation 5. Gas Separation (CO2, H2O) combustion->separation detection 6. TCD Detection separation->detection calculation 7. Calculate %C & %H detection->calculation comparison 8. Compare to Theoretical (Acceptance: Δ ≤ ±0.4%) calculation->comparison

Combustion Analysis Workflow for C and H Determination.
Protocol 2: Determination of Bromine by Combustion Ion Chromatography (CIC)

This is a highly specific and sensitive method for quantifying halogens in an organic matrix.[4]

  • Instrument Preparation:

    • Set the combustion furnace to the required temperature (≥950°C).

    • Equilibrate the ion chromatography (IC) system with the appropriate eluent (e.g., a carbonate/bicarbonate solution) until a stable baseline is achieved.

    • Calibrate the IC system using certified bromide (Br⁻) standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a ceramic or quartz boat. For liquid samples, inject a known volume.

  • Analysis Workflow:

    • Introduce the sample boat into the furnace.

    • The sample undergoes pyrohydrolytic combustion in a stream of argon and oxygen.[3] The bromine in the organic compound is converted to hydrogen bromide (HBr) gas.

    • The gas stream is directed into an absorption tube containing an aqueous solution, where the HBr is trapped and dissolves to form bromide ions (Br⁻).

    • A defined volume of this absorption solution is automatically injected into the IC system.

    • The bromide ions are separated from other potential anions on an anion-exchange column and quantified by a conductivity detector.

  • Data Processing:

    • The IC software identifies the bromide peak by its retention time and calculates its concentration based on the calibration curve.

    • The mass percentage of bromine in the original sample is then calculated based on the initial sample weight and the measured bromide concentration.

CIC_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis_cic Combustion & Absorption cluster_analysis_ic Ion Chromatography cluster_results_cic Data Processing weigh_cic 1. Weigh 1-5 mg of sample into combustion boat combustion_cic 3. Pyrohydrolytic Combustion (Sample -> HBr gas) weigh_cic->combustion_cic calibrate_ic 2. Calibrate IC with Bromide standards injection 5. Inject solution into IC calibrate_ic->injection absorption 4. HBr gas trapped in absorption solution (-> Br⁻ ions) combustion_cic->absorption absorption->injection separation_ic 6. Anion-exchange Separation injection->separation_ic detection_ic 7. Conductivity Detection separation_ic->detection_ic calculation_cic 8. Calculate %Br detection_ic->calculation_cic

Combustion Ion Chromatography (CIC) Workflow for Bromine.
Protocol 3: Determination of Bromine by X-Ray Fluorescence (XRF)

XRF offers a rapid and non-destructive alternative for halogen analysis.[9][10]

  • Instrument Preparation:

    • Power on the XRF spectrometer and allow the X-ray tube and detector to stabilize.

    • Select the appropriate analysis program and calibration curve for organic matrices.

    • Calibration is typically performed using a set of certified reference materials with varying, known concentrations of bromine.

  • Sample Preparation:

    • For a solid powder, press approximately 1-2 grams of the sample into a pellet using a hydraulic press.

    • Alternatively, place the loose powder into a sample cup sealed with a thin, X-ray transparent film (e.g., Mylar).

  • Analysis Workflow:

    • Place the prepared sample into the spectrometer's analysis chamber.

    • Initiate the measurement. The instrument irradiates the sample with X-rays from the source tube.

    • The detector collects the emitted fluorescent X-rays from the sample. The instrument's software processes the energy spectrum to identify and quantify the elements present.

  • Data Processing:

    • The software identifies the characteristic Kα and Kβ peaks for bromine.

    • The intensity of these peaks is converted to a concentration (%Br) using the pre-established calibration curve.

    • The result is reported as the mass percentage of bromine in the sample.

XRF_Workflow cluster_prep_xrf Sample & Instrument Preparation cluster_analysis_xrf Analysis cluster_results_xrf Data Processing prepare_sample 1. Prepare sample (e.g., press into pellet) load_sample 3. Place sample in spectrometer prepare_sample->load_sample calibrate_xrf 2. Calibrate instrument with Bromine reference materials calculation_xrf 6. Identify Br peaks and quantify intensity calibrate_xrf->calculation_xrf irradiation 4. Irradiate with X-rays load_sample->irradiation detection_xrf 5. Detect emitted fluorescent X-rays irradiation->detection_xrf detection_xrf->calculation_xrf report 7. Calculate %Br from calibration curve calculation_xrf->report

X-Ray Fluorescence (XRF) Workflow for Bromine.

Conclusion: A Self-Validating System

For a compound such as Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, a multi-faceted approach provides the most trustworthy and robust validation of its elemental composition. By determining the Carbon and Hydrogen content via combustion analysis and the Bromine content using a complementary technique like CIC or XRF, a self-validating system is created. The agreement of experimental data from these orthogonal methods with the theoretical values provides a high degree of confidence in the sample's identity and purity, a critical requirement for advancing drug discovery and development programs. Adherence to established standards, such as those from the USP and ASTM, further ensures the integrity and defensibility of the analytical data generated.[12][14][15][16]

References

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • Analyzing halogenated organic compounds with CIC according to DIN 38409-59. Metrohm. (2022-10-17).
  • SPECIATED AOX ANALYSIS BY COMBUSTION IC. Trace Elemental Instruments.
  • General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018. USP-NF. (2017-11-17).
  • Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals.
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. (2021-08-11).
  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • <233> Elemental Impurities—Procedures. USP. (2025-04-25).
  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed. (2007-01-12).
  • X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. ResearchGate. (2025-08-05).
  • Adsorbable Organic Halides (AOX). Analytik Jena.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP.
  • ASTM Standards. Agilent.
  • Halogen Analysis using Combustion IC. YouTube. (2015-03-13).
  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. PMC.
  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3. PubChem.
  • Elemental Analysis Of Organic Compounds With The Use Of. YIC.
  • ASTM Testing Standards. Fisher Scientific.
  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. PMC.
  • Subcommittee D02.03 on Elemental Analysis. ASTM.
  • X-ray fluorescence analysis of bromine for the estimation of extracellular water. PubMed.
  • An International Study Evaluating Elemental Analysis. PMC - NIH.
  • (PDF) Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. ResearchGate.
  • Why Use Organic Elemental Analyzers for CHNS Analysis?. AZoM. (2023-10-12).
  • ASTM: D5790: Purgeable Organic Compounds in Water. ASTM.
  • Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > X-Ray Fluorescence. CLU-IN. (2023-04-28).
  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021-05-06).
  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. PMC.
  • X-ray fluorescence analysis of halogen elements. Rigaku.
  • (PDF) Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. ResearchGate.
  • Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS. Malvern Panalytical. (2018-02-01).
  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. ResearchGate.
  • Ethyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C12H11BrO3). PubChemLite.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. This document moves beyond a simple checklist to explain the scientific rationale behind each procedure, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence, expertise, and a commitment to safety and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's risks. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a halogenated organic compound, a classification that dictates specific handling and disposal pathways due to potential health and environmental hazards.[1][2] Inadequate disposal is not only a breach of regulatory compliance but also poses a significant threat to personnel and ecosystems.[3][4]

The primary causality for these stringent protocols is the compound's hazard profile. It is known to cause skin, eye, and respiratory irritation.[5] Furthermore, related benzofuran structures are often treated with a high degree of caution, with some being suspected of causing cancer.[6] Therefore, all handling and disposal procedures must be executed with the assumption of managing a toxic and potentially carcinogenic substance, aligning with OSHA guidelines for hazardous chemicals.[7][8][9]

Table 1: Physicochemical and Hazard Data

PropertyValueSource
Chemical Name Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylatePubChem
CAS Number 150612-59-2BLD Pharm[10]
Molecular Formula C₁₂H₁₁BrO₃PubChem[5]
Molecular Weight 283.12 g/mol PubChem[5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[5]
Waste Classification Hazardous Waste: Halogenated Organic CompoundEPA[11][12]

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step builds upon the last to ensure a closed-loop process from the point of generation to final disposition, minimizing risk at every stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical in any form (pure, in solution, or as waste), donning the correct PPE is mandatory. The rationale is to prevent exposure through all potential routes: dermal contact, inhalation, and ocular contact.

  • Eye Protection: Wear chemical safety goggles and a face shield.[13] Standard safety glasses are insufficient.

  • Hand Protection: Wear nitrile gloves. Given the potential hazards, double-gloving is a highly recommended best practice.[14] Discard gloves immediately after handling or in case of contamination.

  • Body Protection: A buttoned lab coat must be worn.[14]

  • Respiratory Protection: All handling of the solid compound or volatile solutions that could generate aerosols or vapors must be conducted within a certified chemical fume hood to prevent respiratory irritation.[13][14]

Step 2: Waste Characterization and Segregation - The Critical Decision

This is the most crucial step in the disposal process. Mischaracterization can lead to dangerous chemical reactions, regulatory fines, and improper disposal that harms the environment.

  • Identify as Halogenated Waste: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate contains bromine, classifying it as a halogenated organic waste .[1]

  • Strict Segregation: This waste stream must be kept separate from non-halogenated waste (e.g., acetone, hexane, methanol).[2][4]

    • Causality: Co-mingling halogenated and non-halogenated waste requires the entire volume to be treated as halogenated waste, which is a more complex and expensive disposal process, typically involving high-temperature incineration.[2][15]

Step 3: Container Selection and Labeling - Ensuring Clear Communication

The waste container serves to safely contain the material and clearly communicate its contents and hazards to everyone in the laboratory and to waste handlers.

  • Container Choice:

    • Use a sturdy, leak-proof container with a tightly sealing screw cap that is chemically compatible with the waste.[4]

    • For liquid waste, carboys made of appropriate materials are suitable.[4]

    • For solid waste (e.g., contaminated filter paper, gloves), line a pail with a clear plastic bag.[4]

  • Mandatory Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[16]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "[16]

      • The full chemical name: "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate " and any other components in the waste stream.

      • The associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").[4]

      • The accumulation start date (the date the first waste was added).[4]

Step 4: Accumulation and Storage - Safe Temporary Containment

Waste must be stored safely in the lab in a designated area before being collected for final disposal.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[16] This area must be under the direct control of the laboratory personnel.

  • Storage Conditions:

    • Store away from heat sources, direct sunlight, and high-traffic areas.[3][4]

    • Never store hazardous waste on the floor, under a sink, or in a fume hood where reactions are actively being performed.[4]

    • Ensure the container is sealed at all times, except when adding waste.[3][4]

Step 5: Arranging for Final Disposal - The Hand-Off

Hazardous waste must be disposed of through your institution's approved channels. Under no circumstances should it be poured down the drain or placed in the regular trash.[3][17]

  • Contact Your EHS Office: When the waste container is approximately three-quarters full or approaching your institution's time limit for accumulation (often 150-180 days), contact your Environmental Health and Safety (EHS) department or designated hazardous waste professional to request a pickup.[4][18]

  • Final Disposition: The EHS office will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal facility.[16] The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[15][16]

Section 3: Decontamination and Spill Management

Accidents happen, and a prepared response is critical to maintaining safety.

  • Decontamination:

    • Glassware and equipment that have come into contact with the chemical must be decontaminated. Triple rinse with a suitable solvent (e.g., acetone, ethanol).

    • The first two rinsates must be collected and disposed of as hazardous halogenated waste.[18] The final rinse, if deemed clean, can be handled according to standard lab procedures.

  • Small Spill Management:

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Use non-sparking tools to collect the absorbed material.[6]

    • Place the contaminated absorbent material into a designated hazardous waste container, label it, and dispose of it as solid halogenated waste.[13]

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

Section 4: Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate.

DisposalWorkflow Disposal Workflow for Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate cluster_Lab In the Laboratory cluster_EHS EHS & Vendor Responsibility gen Waste Generation (Pure solid, solution, or contaminated materials) classify Classify as: 'Hazardous: Halogenated Organic Waste' gen->classify container Select Leak-Proof, Compatible Container classify->container Segregate from non-halogenateds label_waste Affix 'Hazardous Waste' Label (Name, Hazards, Date) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store check_full Container >3/4 full or time limit near? store->check_full check_full->store No request Contact EHS for Pickup check_full->request Yes pickup EHS Collects Waste request->pickup transport Transport to Central Accumulation Area pickup->transport vendor Transfer to Licensed Waste Disposal Vendor transport->vendor dispose Final Disposal: High-Temperature Incineration vendor->dispose

Caption: Decision workflow for handling waste from generation to final disposal.

Conclusion

The responsible management of chemical waste like Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is a non-negotiable aspect of professional scientific conduct. By adhering to this detailed protocol—grounded in the principles of hazard assessment, segregation, proper containment, and regulatory compliance—researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of laboratory practice.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
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  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration.
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  • Safety Data Sheet - Benzofuran, 7-bromo-5-methyl-. (2025, April 5). Angene Chemical.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, a halogenated aromatic compound, is a valuable intermediate in synthetic chemistry; however, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and procedures required to handle this compound safely, ensuring both personal safety and the integrity of your research.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its specific hazards is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate is classified with the following hazards[1]:

  • H315: Causes skin irritation. Contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Direct contact with the eyes can cause significant discomfort, redness, swelling, and potential damage.

  • H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

These classifications mandate the use of specific PPE to create a barrier between the researcher and the chemical, mitigating the risk of exposure. Brominated organic compounds as a class can also present risks of toxicity and reactivity, making strict adherence to safety protocols essential[2].

Core Protective Equipment: Your First Line of Defense

A risk assessment based on the compound's hazards dictates the minimum required PPE. For Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, the following equipment is mandatory.

Eye and Face Protection

Given the serious eye irritation hazard, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is present[3].

  • Recommended for Handling: When weighing the solid compound or transferring it, or whenever there is a splash risk, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection from dusts and splashes compared to safety glasses[4].

  • High-Risk Operations: For procedures involving larger quantities or the potential for splashing (e.g., during a reaction quench), a face shield should be worn in addition to safety goggles to protect the entire face[3].

Hand Protection

To prevent skin irritation, selecting the correct gloves is critical. The ester and halogenated aromatic nature of this compound guides our choice.

  • Glove Type: Nitrile gloves are a suitable choice for protection from incidental contact and small splashes. They offer good resistance to many acids, alcohols, and hydrocarbons[3][5]. For prolonged handling or when working with solutions of the compound, consider heavier-duty gloves or double-gloving.

  • Glove Inspection: Always inspect gloves for tears or punctures before use.

  • Proper Technique: Remove gloves without touching the outside surface and wash hands thoroughly with soap and water after removal[6].

Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against spills and prevent contamination of personal clothing[3][5].

  • Apron: For handling larger quantities or during procedures with a high splash risk, a chemical-resistant rubber or neoprene apron provides an additional layer of protection[3].

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Operational Protocol: Safe Handling Workflow

Properly using PPE is as important as selecting it. The following workflow outlines the key steps for safely handling Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, from initial preparation to final disposal.

Pre-Operational Safety Checks
  • Locate Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station[7].

  • Work in a Ventilated Area: All handling of this solid compound must be performed inside a certified chemical fume hood to mitigate the risk of inhaling dust[6].

  • Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before approaching the chemical storage area.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Work in Fume Hood A->B Enter Lab C 3. Weigh Compound B->C Begin Work D 4. Add to Reaction Vessel C->D Transfer E 5. Decontaminate Surfaces D->E Reaction Complete F 6. Dispose of Waste E->F Clean Workspace G 7. Doff PPE F->G Segregate Waste

Emergency Response: Managing Spills and Exposures

Accidents can happen despite the best precautions. A clear, pre-planned response is crucial.

Spill Management

This protocol applies to minor spills (typically less than 250 ml or a few grams) that can be managed by trained laboratory personnel[3][8].

  • Alert Personnel: Immediately notify others in the area[8].

  • Assess the Spill: If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team[7][9].

  • Enhance Ventilation: Ensure the chemical fume hood is operating correctly to ventilate any airborne dust[8].

  • Wear Appropriate PPE: Don a minimum of a lab coat, chemical splash goggles, and double nitrile gloves before cleaning the spill.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[8][10].

  • Collect Residue: Carefully sweep the material and absorbent into a designated hazardous waste container[11].

  • Decontaminate: Wipe the spill area with soap and water, and place all cleaning materials (paper towels, contaminated gloves) into the hazardous waste container[7].

  • Label and Dispose: Seal and label the container as "Hazardous Waste: Halogenated Organic Waste" and follow institutional procedures for disposal[2][11].

First Aid for Exposures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing[10][11]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[12]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention[12].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[10][13].

Disposal Plan: Completing the Cycle Safely

Proper disposal is a critical final step in the safe handling of any chemical.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated lab supplies must be collected in a designated solid hazardous waste container[2].

  • Chemical Waste: All waste containing Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate, whether in solid form or in solution, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste"[2][14]. Never dispose of this chemical down the drain, as it can be toxic to aquatic life[13].

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody Protection
General Lab Presence Safety Glasses (ANSI Z87.1)N/ALab Coat (closed)
Weighing/Transferring Solid Chemical Splash GogglesNitrile GlovesLab Coat (closed)
Handling Solutions Chemical Splash GogglesNitrile GlovesLab Coat (closed)
Large Scale / High Splash Risk Face Shield over GogglesNitrile Gloves (Double)Chemical-Resistant Apron over Lab Coat
Minor Spill Cleanup Chemical Splash GogglesNitrile Gloves (Double)Lab Coat (closed)

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (March 18, 2025).
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  • Chemical Emergency Procedures. (Specific institution not named).
  • PubChem. Benzofuran.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. (September 12, 2025).
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  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Emory University Environmental Health and Safety Office. Spill Control/Emergency Response - EHSO Manual 2025-2026. (January 14, 2025).
  • Fisher Scientific. Safety Data Sheet: 5-bromo-1-benzofuran-2-carboxylic acid. (December 20, 2025).
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (August 27, 2024).
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. (Specific institution not named).
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • TCI Chemicals. Safety Data Sheet: 5-Bromo-2,3-dihydrobenzofuran. (March 10, 2025).
  • Science Forum For Lab Technicians. Bromine water - disposal. (October 22, 2008).
  • Florida State University Emergency Management. Chemical Spills.
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  • BLD Pharm. Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate.
  • ChemTalk. Lab Safety Equipment & PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.